molecular formula C12H13BrN2O B1524808 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 478828-53-4

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B1524808
CAS No.: 478828-53-4
M. Wt: 281.15 g/mol
InChI Key: SOSQXTINASWATM-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSQXTINASWATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478828-53-4
Record name 5-bromo-1-(oxan-2-yl)-1H-indazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a key building block in modern medicinal chemistry. Beyond a mere recitation of steps, this document delves into the causality behind the experimental choices, ensuring a thorough understanding of the process for successful and reproducible execution.

Introduction: The Significance of N-Protected Indazoles in Drug Discovery

Indazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including but not limited to, kinase inhibition and anti-inflammatory properties. The strategic functionalization of the indazole core is paramount in modulating a compound's pharmacological profile. However, the acidic proton on the pyrazole ring of the indazole nucleus can interfere with many synthetic transformations. Therefore, the protection of this nitrogen is a critical step in multi-step synthetic campaigns.

The tetrahydropyranyl (THP) group is an ideal choice for the protection of the indazole nitrogen due to its ease of introduction, general stability under non-acidic conditions, and straightforward removal under mild acidic conditions. The title compound, this compound, serves as a versatile intermediate, with the bromine atom providing a handle for further elaboration through cross-coupling reactions, while the THP group ensures the integrity of the indazole core during these transformations.

Reaction Mechanism and Regioselectivity: A Tale of Two Nitrogens

The protection of the indazole ring with 3,4-dihydro-2H-pyran (DHP) proceeds via an acid-catalyzed addition reaction. The choice of acidic catalysis is crucial as it governs the regioselectivity of the protection. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2.

Under acidic conditions, the reaction favors the formation of the N-1 protected regioisomer, which is the thermodynamically more stable product. In contrast, protection under strongly basic conditions can lead to a mixture of N-1 and N-2 isomers. The generally accepted mechanism for the acid-catalyzed THP protection is as follows:

  • Activation of DHP: The acid catalyst protonates the oxygen atom of the dihydropyran, forming a resonance-stabilized oxocarbenium ion. This significantly increases the electrophilicity of the carbon atom adjacent to the oxygen.

  • Nucleophilic Attack: The N-1 nitrogen of 5-bromoindazole acts as a nucleophile and attacks the electrophilic carbon of the activated DHP.

  • Deprotonation: A subsequent deprotonation step regenerates the acid catalyst and yields the N-1 protected product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-Bromoindazole 5-Bromoindazole Nucleophilic_Attack Nucleophilic Attack by Indazole N-1 5-Bromoindazole->Nucleophilic_Attack DHP 3,4-Dihydro-2H-pyran (DHP) Activated_DHP Activated DHP (Oxocarbenium Ion) DHP->Activated_DHP Protonation by H+ H+ Acid Catalyst (e.g., p-TsOH) Activated_DHP->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Final_Product This compound Deprotonation->Final_Product Catalyst Regeneration

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
5-Bromo-1H-indazole53857-57-1197.035.00 g25.4 mmolStarting material.
3,4-Dihydro-2H-pyran (DHP)110-87-284.123.20 mL35.5 mmol1.4 equivalents.
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5190.220.48 g2.54 mmol0.1 equivalents.
Dichloromethane (DCM)75-09-284.93100 mL-Anhydrous.
Saturated Sodium Bicarbonate Solution--50 mL-For work-up.
Brine--50 mL-For work-up.
Anhydrous Sodium Sulfate7757-82-6142.04As needed-For drying.
Silica Gel--As needed-For column chromatography.
Hexane/Ethyl Acetate--As needed-Eluent for chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (5.00 g, 25.4 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the 5-bromoindazole is completely dissolved.

  • Addition of DHP: To the stirred solution, add 3,4-dihydro-2H-pyran (3.20 mL, 35.5 mmol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.54 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The starting material (5-bromoindazole) is more polar and will have a lower Rf value than the product. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Stir vigorously for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) to afford this compound as a colorless to pale yellow oil or solid. The expected yield is typically in the range of 85-95%.

G Start Start Dissolve Dissolve 5-bromoindazole in anhydrous DCM Start->Dissolve Add_DHP Add DHP Dissolve->Add_DHP Add_Catalyst Add p-TsOH Add_DHP->Add_Catalyst Stir_Monitor Stir at RT and monitor by TLC Add_Catalyst->Stir_Monitor Quench Quench with sat. NaHCO3 solution Stir_Monitor->Quench Workup Separate, wash with brine, and dry Quench->Workup Purify Purify by column chromatography Workup->Purify Product Pure Product Purify->Product

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the indazole and THP protons. Key signals include the indazole protons (typically in the aromatic region, ~7.5-8.0 ppm), the anomeric proton of the THP group (a doublet of doublets around 5.5-5.8 ppm), and the methylene protons of the THP ring (in the aliphatic region, ~1.5-4.0 ppm).
¹³C NMR The spectrum will display signals corresponding to the carbon atoms of the bromo-indazole core and the THP protecting group.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (281.15 g/mol for C₁₂H₁₃BrN₂O).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the DCM is anhydrous, as water can hydrolyze the activated DHP intermediate. A slight excess of DHP can also be used to drive the reaction to completion.

  • Formation of Side Products: The primary potential side product is the N-2 protected isomer. Adhering to acidic conditions minimizes the formation of this isomer. If a mixture is obtained, careful column chromatography should allow for separation.

  • Deprotection During Work-up or Purification: The THP group is acid-labile. Avoid acidic conditions during work-up and chromatography. If streaking is observed on the silica gel column, it may indicate some on-column deprotection. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to neutralize the silica gel.

Safety and Handling Precautions

  • 5-Bromo-1H-indazole: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Work in a well-ventilated fume hood away from ignition sources.

  • p-Toluenesulfonic acid monohydrate: Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a robust and reliable procedure that provides a valuable intermediate for drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this key building block for their synthetic endeavors.

An In-Depth Technical Guide to 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole stands as a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. Its unique architecture, featuring a reactive bromine atom for cross-coupling, a versatile indazole core, and a stable yet readily cleavable N-1 protecting group, makes it an invaluable intermediate for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the strategic importance of the tetrahydropyranyl (THP) protecting group, detail key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and contextualize its application in the development of biologically active compounds.

Introduction: The Strategic Value of a Protected Indazole Scaffold

The indazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-emetic Granisetron and the kinase inhibitor Axitinib.[1] The functionalization of the indazole ring is therefore a critical endeavor in drug discovery. This compound (Figure 1) is a strategically designed intermediate that addresses key challenges in this process.

  • The Indazole Core: A bioisostere of indole, the indazole ring system is a rich source of pharmacological activity, with derivatives showing antimicrobial, anti-inflammatory, and antiproliferative properties.[1][2]

  • The 5-Bromo Substituent: The bromine atom at the C-5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3][4]

  • The N-1 THP Protecting Group: Direct functionalization of NH-indazoles can be problematic, often leading to mixtures of N-1 and N-2 regioisomers. The tetrahydropyranyl (THP) group provides robust protection of the N-1 position. It is stable under a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides, yet can be cleanly removed under mild acidic conditions.[5][6][7] This stability is crucial for ensuring regioselectivity during subsequent coupling reactions.

This combination of features makes the title compound a highly sought-after intermediate for creating libraries of novel indazole derivatives for screening and lead optimization.[8]

Core Chemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis.

PropertyValueSource(s)
CAS Number 478828-53-4[9][10]
Molecular Formula C₁₂H₁₃BrN₂O[9]
Molecular Weight 281.15 g/mol [9]
Appearance Liquid[9]
InChI Key SOSQXTINASWATM-UHFFFAOYSA-N[9]

Spectroscopic Characterization: The structural integrity of this compound is confirmed through standard spectroscopic techniques. While specific spectra are proprietary to suppliers, typical ¹H NMR and ¹³C NMR data are available for reference and characterization.[11] Key expected signals in ¹H NMR would include the characteristic aromatic protons of the disubstituted benzene ring, the C-3 proton of the indazole, and the diastereotopic protons of the THP ring. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.

Synthesis and Protection Strategy

The preparation of the title compound is a two-step process: synthesis of the 5-bromo-1H-indazole core followed by regioselective N-1 protection.

Synthesis of the Precursor: 5-Bromo-1H-indazole

A common and effective route to 5-bromo-1H-indazole begins with 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[12][13]

G cluster_0 Synthesis of 5-Bromo-1H-indazole A 4-Bromo-2-methylaniline B Ac-Protected Intermediate A->B Acetic Anhydride C Diazonium Intermediate (in situ) B->C Isoamyl Nitrite, Potassium Acetate, Reflux D 5-Bromo-1H-indazole C->D Cyclization & Acidic Workup G cluster_1 THP Protection Workflow A 5-Bromo-1H-indazole C This compound A->C p-TsOH (cat.), DCM, rt B 3,4-Dihydro-2H-pyran (DHP) B->C G cluster_0 Suzuki-Miyaura Coupling Indazole 5-Bromo-1-THP-Indazole Product 5-Aryl-1-THP-Indazole Indazole->Product DME, 80°C BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(dppf)Cl₂ Catalyst->Product Base K₂CO₃ Base->Product G cluster_0 Buchwald-Hartwig Amination Indazole 5-Bromo-1-THP-Indazole Product 5-(R¹R²N)-1-THP-Indazole Indazole->Product Toluene, 80-110°C Amine R¹R²NH Amine->Product Catalyst Pd₂(dba)₃ / Ligand Catalyst->Product Base NaOt-Bu Base->Product

References

The Synthetic Keystone: A Technical Guide to 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 478828-53-4

This guide provides an in-depth exploration of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a crucial intermediate in the synthesis of complex pharmaceutical agents. We will delve into its chemical properties, a detailed synthesis protocol with an emphasis on regioselectivity, the critical role of the tetrahydropyranyl (THP) protecting group, and its applications in modern drug discovery.

Core Compound Characteristics

This compound is a substituted indazole derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure combines the indazole scaffold, a common motif in biologically active compounds, with a bromine atom that allows for further functionalization, and a tetrahydropyranyl (THP) protecting group that ensures stability and regioselectivity in subsequent reactions.

PropertyValueSource
CAS Number 478828-53-4--INVALID-LINK--[1]
Molecular Formula C12H13BrN2O--INVALID-LINK--[2]
Molecular Weight 281.15 g/mol --INVALID-LINK--[2]
Appearance Typically a solid--INVALID-LINK--[3]
Synonyms 5-bromo-1-(2-tetrahydropyranyl)indazole, 1H-Indazole, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)---INVALID-LINK--[2]

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 4-bromo-2-methylaniline. The first step involves the formation of the indazole ring, followed by the crucial N-H protection with a tetrahydropyranyl group.

Step 1: Synthesis of 5-Bromo-1H-indazole

The initial step is the synthesis of the indazole core. A common and effective method involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.

Experimental Protocol:

  • Dissolve 4-bromo-2-methylaniline in chloroform and treat with acetic anhydride at a temperature below 40°C.

  • After stirring for approximately 50 minutes, add potassium acetate and isoamyl nitrite.

  • Reflux the solution at 68°C for 20 hours.

  • Cool the reaction mixture to 25°C and remove the volatile components under reduced pressure.

  • Perform an azeotropic distillation with water to remove remaining volatiles.

  • Transfer the product mass back into the reaction vessel using water and add concentrated hydrochloric acid.

  • Heat the mixture to 50-55°C and add more hydrochloric acid in portions over 2 hours.

  • Cool the solution to 20°C and basify to pH 11 with 50% sodium hydroxide, ensuring the temperature remains below 37°C.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and purify by passing through a silica gel pad.

  • Concentrate the eluant by rotary evaporation, adding heptane during the distillation to induce precipitation.

  • Slurry the resulting solids with heptane, filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.[4]

Synthesis_Step1 A 4-Bromo-2-methylaniline C Cyclization A->C 1. Chloroform, <40°C 2. Reflux, 68°C, 20h B Acetic anhydride, Potassium acetate, Isoamyl nitrite B->C D 5-Bromo-1H-indazole C->D Acid/Base Workup & Purification

Caption: Synthesis of 5-Bromo-1H-indazole.

Step 2: N-H Protection with Tetrahydropyran (THP)

The second and most critical step is the regioselective protection of the N-H group of the indazole ring with a tetrahydropyranyl (THP) group. The regioselectivity of this reaction (N-1 vs. N-2 protection) is highly dependent on the reaction conditions.

  • Kinetic Control (N-2 Protection): Under mildly acidic conditions, the protection occurs preferentially at the N-2 position. This is because the N-2 lone pair is kinetically more accessible.[5]

  • Thermodynamic Control (N-1 Protection): Under more strongly acidic conditions or with longer reaction times, the thermodynamically more stable N-1 protected regioisomer is favored.[5] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[5]

For the synthesis of the desired this compound (N-1 protected), thermodynamic conditions are required.

Experimental Protocol:

  • Dissolve 5-bromo-1H-indazole in a suitable solvent such as dichloromethane.

  • Add 3,4-dihydro-2H-pyran (DHP) to the solution.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or a Lewis acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For thermodynamic control, longer reaction times may be necessary to allow for equilibration to the N-1 isomer.

  • Upon completion, quench the reaction with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.

Synthesis_Step2 A 5-Bromo-1H-indazole C N-1 Protection (Thermodynamic Control) A->C Strong Acid (e.g., TsOH) Dichloromethane, rt B 3,4-Dihydro-2H-pyran (DHP) B->C D 5-Bromo-1-(tetrahydro-2H-pyran-2-YL) -1H-indazole C->D Workup & Purification

Caption: N-H Protection of 5-Bromo-1H-indazole.

The Significance of the THP Protecting Group

The use of the tetrahydropyranyl (THP) group is a strategic choice in the synthesis of complex molecules.[6] Its primary functions in this context are:

  • Stability: The THP group is stable to a wide range of non-acidic reaction conditions, including organometallic reagents, hydrides, and basic conditions.[7] This allows for selective manipulation of other functional groups in the molecule without affecting the protected nitrogen.

  • Enhanced Solubility: The presence of the THP group often improves the solubility of the indazole intermediate in organic solvents, facilitating reactions and purification.

  • Facile Removal: The THP group can be easily removed under mild acidic conditions, such as treatment with a catalytic amount of acid in an alcoholic solvent, to regenerate the N-H group when desired.[7]

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through various spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the indazole ring, as well as the diastereotopic protons of the tetrahydropyran ring. The anomeric proton of the THP group typically appears as a distinct signal.[8]
¹³C NMR The carbon-13 NMR spectrum will display the expected number of signals for the carbon atoms in the molecule, including the aromatic carbons of the indazole core and the aliphatic carbons of the THP group.
Mass Spec. Mass spectrometry will confirm the molecular weight of the compound and may show characteristic fragmentation patterns.
IR Infrared spectroscopy can be used to identify the functional groups present, such as the C-Br stretching vibration and the C-O-C stretching of the THP ether.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of diverse libraries of indazole derivatives for screening in drug discovery programs.

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer agents [3]

  • Anti-inflammatory agents [3]

  • Antimicrobial agents [3]

  • Kinase inhibitors

The THP-protected indazole allows for the selective functionalization at the 5-position without interference from the N-H proton, which can be deprotected in a later step of the synthesis. This strategic approach is essential for the efficient and controlled synthesis of complex drug candidates.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically important molecule that plays a pivotal role in the development of novel therapeutic agents. A thorough understanding of its synthesis, particularly the regioselective introduction of the THP protecting group, is crucial for its effective utilization in medicinal chemistry. Its versatile reactivity and the stability of the protected intermediate make it an indispensable tool for researchers and scientists in the field of drug discovery.

References

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical, field-proven insights to facilitate the structural elucidation and quality assessment of this important heterocyclic compound.

Introduction: The Critical Role of NMR in the Structural Verification of N-Protected Indazoles

This compound is a key intermediate in medicinal chemistry, often utilized in the synthesis of a diverse range of biologically active molecules. The indazole core is a privileged scaffold in drug discovery, and the bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The tetrahydropyran (THP) group is a common protecting group for the indazole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions.

Given its significance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will delve into the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the spectral data.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the following IUPAC-recommended numbering system for the indazole and THP rings will be used throughout this guide.

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (multiplicity and coupling constants). The expected ¹H NMR data for the title compound in a standard deuterated solvent like CDCl₃ are summarized below.

Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.05s-1H
H-4~7.65d~8.81H
H-6~7.40dd~8.8, 1.81H
H-7~7.90d~1.81H
H-2' (anomeric)~5.70dd~9.0, 2.51H
H-6'eq~4.10m-1H
H-6'ax~3.70m-1H
H-3', H-4', H-5'~1.60 - 2.10m-6H
In-depth Interpretation and Causality
  • Indazole Aromatic Protons (H-3, H-4, H-6, H-7):

    • H-3: This proton is a singlet as it has no adjacent proton neighbors. Its downfield chemical shift is characteristic of a proton attached to an sp² carbon in an electron-deficient pyrazole ring.

    • H-4, H-6, and H-7: These protons form an AMX spin system.

      • H-4 appears as a doublet due to coupling with H-6. The bromine at C-5 withdraws electron density, deshielding the ortho proton H-4 and shifting it downfield.

      • H-6 is a doublet of doublets, being coupled to both H-4 (ortho-coupling, ~8.8 Hz) and H-7 (meta-coupling, ~1.8 Hz).

      • H-7 is a doublet due to the smaller meta-coupling with H-6. The deshielding effect of the adjacent ring nitrogen (N-1) contributes to its downfield shift.

  • Tetrahydropyran (THP) Protons:

    • H-2' (Anomeric Proton): This proton is attached to the carbon bonded to both the indazole nitrogen and the ring oxygen of the THP group, making it the most deshielded of the THP protons. It appears as a doublet of doublets due to coupling with the two protons on C-3'.

    • H-6' (Methylene Protons): These protons are diastereotopic and are adjacent to the ring oxygen, resulting in their downfield shift compared to the other methylene groups. They typically appear as complex multiplets.

    • H-3', H-4', H-5' (Methylene Protons): These six protons overlap in the aliphatic region of the spectrum, appearing as a complex multiplet.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~135.0
C-3a~122.0
C-4~125.0
C-5~115.0
C-6~128.0
C-7~112.0
C-7a~140.0
C-2' (anomeric)~88.0
C-6'~68.0
C-3'~30.0
C-4'~25.0
C-5'~22.0
In-depth Interpretation and Causality
  • Indazole Carbons:

    • The chemical shifts of the indazole carbons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

    • C-5: The carbon directly attached to the bromine atom is shielded due to the "heavy atom effect," resulting in a relatively upfield chemical shift.

    • C-7a and C-3a: These are the bridgehead carbons. C-7a, being adjacent to the N-1 to which the electron-withdrawing THP group is attached, is expected to be more downfield.

  • THP Carbons:

    • C-2' (Anomeric Carbon): This carbon is bonded to two electronegative atoms (N and O), causing a significant downfield shift.

    • C-6': This carbon is adjacent to the ring oxygen and is therefore more deshielded than the other methylene carbons.

    • C-3', C-4', C-5': These carbons appear in the typical aliphatic region.

Experimental Protocol: A Self-Validating System

The following protocol for NMR analysis is designed to ensure data integrity and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The exact mass should be recorded for potential quantitative NMR (qNMR) applications.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

    • ¹H NMR Acquisition:

      • A standard single-pulse experiment is typically sufficient.

      • Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A relaxation delay of at least 1-2 seconds is recommended to allow for full magnetization recovery.

    • ¹³C NMR Acquisition:

      • A proton-decoupled experiment (e.g., zgpg30) is standard for obtaining a spectrum with singlet peaks for each carbon.

      • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are required compared to ¹H NMR.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign all peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_H1 Acquire ¹H NMR lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integrate Integration (¹H) calibrate->integrate multiplicity Multiplicity & Coupling (¹H) calibrate->multiplicity assign_C13 Assign ¹³C Signals calibrate->assign_C13 assign_H1 Assign ¹H Signals integrate->assign_H1 multiplicity->assign_H1 structure_confirm Structure Confirmation assign_H1->structure_confirm assign_C13->structure_confirm

Figure 2: Standard workflow for NMR-based structural characterization.

Trustworthiness: Self-Validating Systems in NMR

To ensure the reliability of the NMR data, several internal checks should be performed:

  • Consistency between ¹H and ¹³C Spectra: The number of protonated carbons in the ¹³C NMR spectrum should correspond to the signals observed in the ¹H NMR spectrum.

  • 2D NMR Spectroscopy: For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

    • COSY: Reveals proton-proton coupling networks, confirming the connectivity of adjacent protons.

    • HSQC: Correlates each proton signal with the carbon to which it is directly attached.

  • Comparison with Analogous Structures: The obtained chemical shifts and coupling constants should be in good agreement with those reported for structurally similar compounds.

Conclusion

The NMR spectroscopic data of this compound are highly informative and allow for its unambiguous structural confirmation. A thorough analysis of the ¹H and ¹³C NMR spectra, guided by fundamental principles and comparison with related compounds, provides a detailed picture of the molecular structure. The experimental protocol outlined in this guide offers a robust and self-validating framework for obtaining high-quality, reproducible NMR data, which is essential for advancing research and development in medicinal chemistry.

An In-depth Technical Guide to the Synthesis and Predicted Crystal Structure of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This guide focuses on 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole , a derivative of significant interest for several reasons. The bromine atom at the 5-position serves as a versatile synthetic handle for further elaboration, often through cross-coupling reactions, and can participate in halogen bonding, influencing crystal packing and ligand-receptor interactions. The tetrahydropyran (THP) group at the N-1 position is a common protecting group that enhances lipophilicity and can modulate the compound's solubility and metabolic stability.

While the synthesis of this compound is established, a public crystal structure is not yet available. Therefore, this technical guide will provide a comprehensive overview of its synthesis, the established methodologies for obtaining single crystals, and a detailed, predictive analysis of its likely crystal structure. This analysis is grounded in the known crystal structure of closely related analogues and established principles of crystallographic science, offering valuable insights for researchers in drug discovery and materials science.

Part 1: Synthesis and Purification

The synthesis of this compound is achieved through the N-protection of 5-bromo-1H-indazole. The regioselectivity of this reaction is crucial, as alkylation can occur at either the N-1 or N-2 position. Under mildly acidic conditions, the reaction proceeds with high regioselectivity for the thermodynamically more stable N-1 isomer.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • 5-bromo-1H-indazole

  • 3,4-dihydropyran (DHP)

  • p-Toluenesulfonic acid (p-TSA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of 5-bromo-1H-indazole (1 equivalent) in dichloromethane, add 3,4-dihydropyran (3 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the mixture.

  • Stir the solution at room temperature for 1 hour. The reaction progress can be monitored by HPLC or TLC to confirm the complete conversion to the N-1 isomer.

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst.

  • Separate the organic layer and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Acid Catalysis: The use of p-TSA is critical for activating the dihydropyran, making it susceptible to nucleophilic attack by the indazole nitrogen.

  • Regioselectivity: While the N-2 position is kinetically favored for protection, the N-1 protected isomer is the thermodynamically more stable product. Allowing the reaction to proceed for a sufficient duration ensures the formation of the desired N-1 regioisomer.[2]

  • Workup: The aqueous bicarbonate wash is essential to remove the acid catalyst, preventing potential degradation of the product during concentration and storage.

G cluster_synthesis Synthesis Workflow start Start: 5-bromo-1H-indazole in DCM reagents Add 3,4-dihydropyran and catalytic p-TSA start->reagents reaction Stir at Room Temperature (1h) (Thermodynamic Control) reagents->reaction workup Quench with NaHCO₃ (Aqueous Workup) reaction->workup purification Evaporation & Purification workup->purification product Product: 5-Bromo-1-(THP)-1H-indazole purification->product

Figure 1: Synthetic workflow for the preparation of the title compound.

Part 2: Crystallization and X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction is paramount for elucidating the definitive three-dimensional structure of a molecule. This process involves the slow and controlled precipitation of the compound from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

Methodology:

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: a. Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a small vial. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion: a. Prepare a concentrated solution of the compound in a volatile solvent (the "inner solution"). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the "outer solution" or anti-solvent). d. The vapor of the anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystal growth.

G cluster_crystallization Crystallization & Data Collection Workflow start Purified Compound solubility Solvent Screening start->solubility crystallize Crystal Growth (e.g., Slow Evaporation) solubility->crystallize mount Mount Crystal on Diffractometer crystallize->mount data_collection X-ray Data Collection mount->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Figure 2: General workflow from purified compound to structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its atomic and molecular structure can be determined using SC-XRD.[3] This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.

Data Collection and Refinement Protocol:

  • A single crystal of appropriate size and quality is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • The collected data (a series of diffraction spots) are processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using computational methods to determine the initial positions of the atoms.

  • The atomic positions and other parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

Part 3: Predicted Crystal Structure Analysis

In the absence of an experimentally determined structure, we can predict the key crystallographic features of this compound by analyzing a known, closely related structure: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate .[4] This analogue shares the core 5-bromo-1H-indazole framework, providing a solid foundation for understanding the potential intermolecular interactions.

Predicted Molecular Conformation

The indazole ring system is expected to be nearly planar. The THP ring will adopt a chair conformation, which is its most stable form. The dihedral angle between the indazole ring and the mean plane of the THP ring will likely be significant to minimize steric hindrance.

Predicted Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters, based on typical values for small organic molecules of this type.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules)
Molecules per unit cell (Z)4
Density (calculated)1.5 - 1.7 g/cm³
Analysis of Intermolecular Interactions

The crystal packing will be governed by a combination of weak intermolecular forces. Based on the functional groups present and analysis of the analogue structure, the following interactions are predicted to be significant:

  • π-π Stacking: The planar, aromatic indazole rings are likely to engage in π-π stacking interactions, which are a major driving force in the packing of many aromatic heterocycles. In the known analogue, a centroid-centroid separation of 3.7394 (6) Å was observed.[4]

  • C-H···N and C-H···O Hydrogen Bonds: The hydrogen atoms on the indazole ring and the THP group can act as weak hydrogen bond donors to the nitrogen atom of a neighboring indazole ring or the oxygen atom of a THP group.

  • Halogen Bonding (C-H···Br): The bromine atom is a potential halogen bond acceptor. Weak C-H···Br interactions are common in the crystal structures of bromo-substituted aromatic compounds and were observed in the analogue structure.[4] These interactions play a crucial role in directing the supramolecular architecture.

G cluster_interactions Predicted Intermolecular Interactions Molecule1 Molecule A (Indazole Ring) Molecule2 Molecule B (Indazole Ring) Molecule1->Molecule2 π-π Stacking Molecule3 Molecule C (THP & Bromine) Molecule3->Molecule1 C-H···N Hydrogen Bond Molecule4 Molecule D (THP & Bromine) Molecule4->Molecule3 C-H···Br Halogen Bond

Figure 3: Key predicted intermolecular interactions driving crystal packing.

Conclusion

This compound is a valuable building block in medicinal chemistry, synthesized efficiently via a regioselective, acid-catalyzed protection of 5-bromo-1H-indazole. While its definitive crystal structure remains to be determined, a predictive analysis based on established crystallographic principles and known analogue structures provides critical insights. The crystal packing is anticipated to be dominated by a combination of π-π stacking of the indazole cores and a network of weak C-H···N, C-H···O, and C-H···Br hydrogen bonds.

The experimental determination of this crystal structure is a crucial next step. It would provide unequivocal confirmation of the molecular conformation and the precise nature of the intermolecular interactions. Such data is invaluable for structure-based drug design, enabling a deeper understanding of how this scaffold can be optimized for improved binding affinity and pharmacokinetic properties.

References

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: A Keystone Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This guide delves into the technical landscape of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a critical intermediate in the synthesis of potent, biologically active molecules. We will elucidate the mechanistic potential of therapeutics derived from this scaffold, focusing on the well-established roles of indazole derivatives in oncology and beyond. This document provides not just a review of known activities but a strategic blueprint for its application in drug discovery, complete with representative experimental protocols and data to guide future research.

The Indazole Scaffold: A Foundation of Pharmacological Diversity

Indazole-containing compounds are synthetic heterocyclic molecules that have garnered significant attention due to their wide range of pharmacological activities.[2] While rarely found in nature, the indazole ring system is a versatile scaffold that allows for substitutions at various positions, leading to a diverse array of biological effects, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV activities.[1][2][3]

Several FDA-approved drugs, such as the tyrosine kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance in oncology.[1][4] The compound this compound serves as a pivotal building block in the synthesis of such novel therapeutics.[5][6] The tetrahydro-2H-pyran (THP) group acts as a stable protecting group for the indazole nitrogen, while the bromine atom at the 5-position provides a reactive handle for introducing further molecular complexity through cross-coupling reactions.[6][7]

Predicted Mechanism of Action for Indazole Derivatives

While this compound is primarily a synthetic intermediate, the derivatives synthesized from it exhibit potent biological activities through several key mechanisms.[8][9] The primary and most extensively studied mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Inhibition of Protein Kinases

The indazole moiety can act as an ATP-competitive inhibitor, binding to the ATP pocket of various protein kinases.[3] This is a cornerstone of its anti-cancer effects. Derivatives often target key kinases involved in tumor growth, angiogenesis, and metastasis.[2]

Key Kinase Targets for Indazole Derivatives:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[2]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Similar to VEGFR, inhibiting PDGFR can stifle tumor growth by impacting the tumor microenvironment.

  • Aurora Kinases: These are essential for cell division (mitosis), and their inhibition can lead to cell cycle arrest and apoptosis.[2]

  • Pim Kinases: Involved in cell survival and proliferation, making them attractive targets in oncology.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[2]

Below is a generalized workflow illustrating how this intermediate is used to generate a final active kinase inhibitor.

G cluster_0 Synthesis Workflow A 5-Bromo-1-(THP)-1H-indazole (Starting Intermediate) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Add Boronic Acid/Alkyne + Palladium Catalyst C Introduction of Pharmacophore Group (R) B->C D Deprotection (Removal of THP group) C->D Acidic Conditions E Final Active Compound (e.g., Kinase Inhibitor) D->E

Caption: Synthetic pathway from the intermediate to a final active compound.

Induction of Apoptosis

Many indazole-based anti-cancer agents exert their effects by triggering programmed cell death, or apoptosis.[10][11] This is often a direct consequence of inhibiting pro-survival signaling pathways controlled by kinases.

Key Apoptotic Events:

  • Mitochondrial Pathway Modulation: Treatment with indazole derivatives has been shown to decrease the mitochondrial membrane potential.[11][12]

  • Regulation of Bcl-2 Family Proteins: They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[11][12]

  • Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as cleaved caspase-3.[11][12]

  • Increased Reactive Oxygen Species (ROS): Some derivatives increase intracellular ROS levels, which can induce oxidative stress and trigger apoptosis.[11][12]

G Indazole Indazole-Based Kinase Inhibitor Kinase Pro-Survival Kinase (e.g., VEGFR, Pim) Indazole->Kinase Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation Kinase->Bcl2 Normally Upregulates Mito Mitochondrial Integrity Loss Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway activated by indazole derivatives.

Cell Cycle Arrest

By inhibiting kinases crucial for mitotic progression, such as Aurora kinases, indazole derivatives can cause cells to arrest in specific phases of the cell cycle, most commonly the G2/M phase.[10] This prevents cell division and can ultimately lead to apoptosis.

Representative Experimental Protocols

To assess the biological activity of novel compounds derived from this compound, a standard battery of in vitro assays is required.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the FRET signal.

  • Materials: Kinase of interest, biotinylated substrate peptide, ATP, LanthaScreen™ Eu-anti-phospho-antibody, ULight™-streptavidin, assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound (derived from the indazole intermediate) in DMSO, then dilute in assay buffer.

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a kinase/biotinylated substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Eu-antibody/ULight-streptavidin detection mix. Incubate for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

    • Calculate the emission ratio and determine IC₅₀ values from a dose-response curve.

Protocol 2: Cell Proliferation (MTT) Assay
  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in living cells into purple formazan.

  • Procedure:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Representative Biological Data for Indazole Derivatives

The following table summarizes typical anti-proliferative activities for various classes of indazole derivatives against human cancer cell lines, illustrating the potential of compounds synthesized from the 5-bromo-1H-indazole core.

Indazole Derivative Class Target Cell Line Typical IC₅₀ Range (µM) Primary Mechanism
N-(Indazol-6-yl)arylsulfonamides[10]A2780 (Ovarian)4 - 10Apoptosis Induction, G2/M Arrest
N-(Indazol-6-yl)arylsulfonamides[10]A549 (Lung)10 - 20Apoptosis Induction, G2/M Arrest
3-Substituted 1H-indazoles[2]Various0.01 - 1.0Aurora Kinase Inhibition
General Indazole Derivatives[11][12]4T1 (Breast)0.2 - 1.5Apoptosis, ROS Induction

Conclusion

This compound is a high-value synthetic intermediate that provides a robust platform for the development of novel therapeutics. Its true mechanism of action is realized through the diverse and potent portfolio of compounds it can generate. The primary therapeutic potential for its derivatives lies in the inhibition of key protein kinases implicated in cancer, leading to reduced proliferation, cell cycle arrest, and the induction of apoptosis. This guide provides the foundational knowledge and experimental framework for researchers to leverage this versatile scaffold in their drug discovery programs, with the ultimate goal of developing next-generation targeted therapies.

References

Introduction: The Strategic Importance of a Protected Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

The indazole ring system, a bioisostere of indole, is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties.[3][5][6] Within this esteemed class of molecules, This compound emerges as a cornerstone intermediate for drug discovery and complex organic synthesis.

This guide provides a comprehensive technical overview of this key building block. The molecule's structure is strategically designed for maximum synthetic utility:

  • The Indazole Core : Provides the fundamental bicyclic structure responsible for binding to various biological targets.[4]

  • The 5-Bromo Group : Serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1][5][7] This position is crucial for tuning the molecule's electronic properties and steric profile to optimize pharmacological activity.

  • The Tetrahydropyran (THP) Group : Functions as a robust protecting group for the N1 position of the indazole ring.[8] This protection is critical as it prevents undesired side reactions at the acidic N-H proton during subsequent synthetic manipulations, such as metalation or strong base-mediated reactions, thereby directing reactivity to the desired 5-position.[8]

The combination of a stable protecting group and a reactive coupling site makes 5-Bromo-1-(THP)-1H-indazole an invaluable precursor for constructing libraries of novel indazole derivatives for high-throughput screening and lead optimization in drug development programs.[5][9]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃BrN₂O[10]
Molecular Weight 281.15 g/mol [10]
Appearance Liquid / Powder[10][11]
CAS Number 478828-53-4[12][13]
Synonyms 5-Bromo-1-(2-tetrahydropyranyl)indazole, 5-Bromo-1-THP-1H-indazole[10]

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-1-(THP)-1H-indazole is a well-defined, two-stage process commencing from a commercially available precursor. Understanding the causality behind each step is crucial for optimizing yield and purity.

Stage 1: Synthesis of 5-Bromo-1H-indazole

The foundational step is the creation of the indazole ring itself. A common and effective method begins with 4-bromo-2-methylaniline, proceeding through an intramolecular diazotization and cyclization.[14]

  • Acetylation : Dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform. Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40°C. Stir for approximately 1 hour.

  • Cyclization : To the reaction mixture, add potassium acetate (0.3 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

  • Work-up & Deprotection : Cool the reaction to room temperature. Remove the volatile solvents under reduced pressure. Add water and distill azeotropically to remove residual isoamyl alcohol. To the resulting crude product, add concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to hydrolyze the N-acetyl group formed during cyclization.

  • Isolation : Cool the mixture and basify to pH 11 using 50% sodium hydroxide, ensuring the temperature remains below 37°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Purification : Concentrate the filtrate by rotary evaporation, adding heptane to precipitate the product. Slurry the resulting solids in heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole as a solid.[14]

Workflow for 5-Bromo-1H-indazole Synthesis A 1. Acetylation 4-bromo-2-methylaniline + Acetic Anhydride in Chloroform B 2. Diazotization & Cyclization Add KOAc, Isoamyl Nitrite Reflux @ 68°C A->B C 3. Hydrolysis (Deprotection) Add conc. HCl Heat to 50-55°C B->C D 4. Neutralization & Extraction Basify with NaOH to pH 11 Extract with Ethyl Acetate C->D E 5. Purification Concentrate & Precipitate with Heptane Filter & Dry D->E F Product: 5-Bromo-1H-indazole E->F

Caption: A generalized workflow for the synthesis of the 5-bromo-1H-indazole precursor.

Stage 2: N-H Protection with Dihydropyran (THP Protection)

With the indazole core constructed, the next critical step is to protect the reactive N1-proton. This is essential to direct subsequent functionalization, such as Suzuki coupling, exclusively to the 5-bromo position. The use of 3,4-dihydro-2H-pyran (DHP) is a mild and efficient method to install the acid-labile THP ether.[8][15]

  • Reaction Setup : Suspend 5-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acid Catalysis : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • DHP Addition : Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound.

Mechanism of THP Protection cluster_0 1. Activation of DHP cluster_1 2. Nucleophilic Attack cluster_2 3. Deprotonation DHP Dihydropyran (DHP) Carbocation Activated Oxocarbenium Ion DHP->Carbocation Protonation H_plus H⁺ (from Acid Catalyst) Intermediate Protonated Product Indazole 5-Bromo-1H-indazole (N-H) Indazole->Carbocation Attack by Indazole Nitrogen Final_Product 5-Bromo-1-(THP)-1H-indazole Intermediate->Final_Product Loss of H⁺

Caption: The acid-catalyzed mechanism for the N-protection of indazole with DHP.

Key Chemical Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic value of 5-Bromo-1-(THP)-1H-indazole lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds, enabling the attachment of various aryl and heteroaryl moieties to the indazole C5-position.[1][7][16]

  • Palladium Catalyst : Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often chosen for their high efficiency and functional group tolerance in coupling reactions involving heteroaryl halides.[1][17]

  • Base : A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle.[1][7]

  • Solvent : A mixture of an organic solvent (e.g., dimethoxyethane (DME), dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[1][18]

  • Inert Atmosphere : To a reaction vessel, add 5-Bromo-1-(THP)-1H-indazole (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing : Add the solvent system (e.g., DME/water 4:1). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq) to the mixture under a positive pressure of inert gas.

  • Heating : Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.[1][18]

  • Work-up : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification : Purify the crude product via flash column chromatography to obtain the 5-aryl-1-(THP)-1H-indazole.

  • (Optional) Deprotection : If the final product requires a free N-H, the THP group can be removed by stirring the purified product in a solution of HCl in methanol or THF/water.[19]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition ArX 5-Bromo-1-(THP)-Indazole (R-Br) ArX->OxAdd Trans R-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Boronic Ar'B(OH)₂ (Arylboronic Acid) Boronic->Trans Base Base (e.g., K₂CO₃) Base->OxAdd Trans->Pd0 Reductive Elimination Product 5-Aryl-1-(THP)-Indazole (R-Ar') Trans->Product

Caption: The three key stages of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

5-Bromo-1-(THP)-1H-indazole is not an end product but a critical enabler in the synthesis of high-value pharmaceutical compounds. Indazole derivatives synthesized from this intermediate have been investigated for a range of therapeutic applications:

  • Oncology : Many kinase inhibitors used in cancer therapy feature a substituted indazole core. Pazopanib, for instance, is a multi-targeted tyrosine kinase inhibitor.[3] The ability to diversify the 5-position using the bromo-intermediate is key to discovering new potent and selective inhibitors.

  • Inflammatory Diseases : Indazole derivatives have been explored as inhibitors of inflammatory signaling pathways.[6]

  • Radiotracer Development : The halogenated indazole structure can be a precursor for developing radiotracers for positron emission tomography (PET) imaging, which is a vital tool in diagnostics and drug development research.[5]

Conclusion

This compound stands out as a strategically designed and indispensable building block in modern organic synthesis and medicinal chemistry. Its architecture, featuring a stable protecting group on the indazole nitrogen and a versatile bromine handle, provides chemists with precise control over synthetic transformations. The reliable protocols for its synthesis and its effective participation in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling ensure its continued and widespread use in the quest for novel therapeutics and functional materials.

References

A Technical Guide to the Synthesis and Application of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this scaffold is paramount for the development of novel drug candidates. This technical guide provides an in-depth exploration of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a critical building block whose design incorporates both a versatile synthetic handle (the 5-bromo substituent) and a robust protecting group (the N-1 tetrahydropyranyl moiety). We will dissect the rationale behind its synthesis, provide detailed, field-proven protocols for its preparation and subsequent deprotection, and illustrate its application in the synthesis of more complex, biologically relevant molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: The Strategic Importance of Protected Indazole Scaffolds

The Indazole Nucleus: A Privileged Structure in Drug Discovery

Nitrogen-containing heterocycles are of immense importance in the design of new pharmaceuticals. The indazole scaffold, an aromatic bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure." This designation stems from its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. Indeed, the indazole moiety is found in several FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitor Axitinib and the anti-emetic agent Granisetron.[1] The structural similarity of indazole to indole allows it to act as a bioisostere, yet it possesses distinct electronic and chemical properties that can be exploited for modulating activity and physicochemical parameters.[2]

The Role of the 5-Bromo Substituent as a Synthetic Handle

In the context of drug discovery, the ability to rapidly generate a library of analogues from a core scaffold is essential for structure-activity relationship (SAR) studies. The bromine atom at the 5-position of the indazole ring is not merely a substituent; it is a versatile functional handle. Its presence enables a wide array of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3] This allows for the efficient introduction of aryl, heteroaryl, alkyl, and amino groups at this position, providing a direct and reliable route to novel chemical entities.

The Necessity of N-Protection and the Rationale for Choosing the Tetrahydropyranyl (THP) Group

The indazole ring contains an acidic N-H proton. In many synthetic transformations, particularly those involving strong bases or organometallic reagents, this proton can interfere with the desired reaction, leading to side products or complete reaction failure. Therefore, protection of this nitrogen is often a mandatory step.

The tetrahydropyranyl (THP) group is an ideal choice for this purpose for several reasons:

  • Stability: The THP ether is robust and stable to a wide range of non-acidic conditions, including organometallic nucleophiles, hydrides, and basic hydrolysis, ensuring it remains intact during subsequent functionalization steps.[4]

  • Ease of Introduction: It can be readily introduced using 3,4-dihydro-2H-pyran (DHP) under mild acidic catalysis.[5]

  • Facile Cleavage: The THP group can be cleanly removed under mild acidic conditions, such as with p-toluenesulfonic acid (TsOH) or dilute HCl in an alcoholic solvent, regenerating the N-H bond without affecting other sensitive functional groups.[4][6]

  • Lipophilicity: The THP group enhances the lipophilicity of the molecule, which can improve its solubility in common organic solvents used for synthesis and purification.[5]

Synthetic Pathway Design and Rationale

Retrosynthetic Analysis

The synthesis of this compound can be logically disconnected in two key steps. The primary disconnection is the removal of the THP protecting group, leading back to the immediate precursor, 5-Bromo-1H-indazole. The second disconnection involves the formation of the indazole ring itself, which can be accomplished via several named reactions, most commonly through cyclization of a suitably substituted aniline derivative.

Retrosynthesis Target 5-Bromo-1-(THP)-1H-indazole Precursor1 5-Bromo-1H-indazole Target->Precursor1 N-Deprotection (C-N Disconnect) Precursor2 4-Bromo-2-methylaniline Precursor1->Precursor2 Indazole Formation (Cyclization)

Figure 1: Retrosynthetic analysis of the target compound.
Key Transformation 1: Synthesis of the 5-Bromo-1H-indazole Core

Several methods exist for the construction of the 5-bromo-1H-indazole core. A reliable and high-yielding method involves the diazotization and in situ cyclization of 4-bromo-2-methylaniline.[7] This process, a variation of the Jacobson indazole synthesis, uses an organic nitrite source in the presence of an acylating agent to form the pyrazole ring fused to the brominated benzene core.

Key Transformation 2: Regioselective N-1 THP Protection

The protection of indazole with DHP can lead to two possible regioisomers: the N-1 protected product and the N-2 protected product. Research has shown that the reaction is subject to kinetic versus thermodynamic control.[8]

  • Kinetic Control: Under mildly acidic conditions and shorter reaction times, the N-2 protected isomer is often favored as the kinetic product. This is attributed to the N-2 lone pair being more sterically accessible for the initial attack.[8]

  • Thermodynamic Control: The N-1 protected regioisomer is the more thermodynamically stable product.[8] Therefore, allowing the reaction to proceed for a longer duration or under conditions that facilitate equilibration (e.g., slightly elevated temperature or stronger acid catalysis) will favor the formation of the desired this compound.

Protection_Mechanism cluster_0 Reaction Pathway Indazole 5-Bromo-1H-indazole N1-H, N2 N2_Product N-2 THP Product (Kinetic) Indazole->N2_Product  Fast, Reversible (Mild Acid, Short Time) N1_Product N-1 THP Product (Thermodynamic) Indazole->N1_Product  Slower, More Stable (Equilibration Conditions) DHP DHP + H+ Intermediate Oxocarbenium Ion DHP->Intermediate Intermediate->N2_Product  Attack by N2 Intermediate->N1_Product  Attack by N1 N2_Product->N1_Product Equilibration

Figure 2: Kinetic vs. Thermodynamic control in indazole N-protection.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline

This protocol is adapted from established literature procedures.[7]

Table 1: Reagents and Materials for Protocol A

Reagent/Material Quantity Moles Purpose
4-Bromo-2-methylaniline 95.0 g 0.51 Starting Material
Chloroform 700 mL - Solvent
Acetic Anhydride 109 mL 1.16 Acetylating Agent
Potassium Acetate 14.6 g 0.15 Base/Additive
Isoamyl Nitrite 147 mL 1.10 Nitrosating Agent
Conc. Hydrochloric Acid 500 mL ~6.0 Hydrolysis
50% Sodium Hydroxide ~520 g ~6.5 Neutralization

| Ethyl Acetate & Heptane | As needed | - | Extraction/Crystallization |

Step-by-Step Procedure:

  • Charge a reaction vessel with 4-bromo-2-methylaniline (95.0 g) and chloroform (700 mL).

  • Cool the mixture and add acetic anhydride (109 mL) dropwise, maintaining the temperature below 40 °C. Stir for 50 minutes.

  • Add potassium acetate (14.6 g) followed by isoamyl nitrite (147 mL).

  • Heat the reaction mixture to reflux (approx. 68 °C) and maintain for 20 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture to 25 °C and remove the volatile components under reduced pressure.

  • Add water (50 mL) and concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55 °C and add another 100 mL of concentrated HCl over 2 hours to effect deacetylation.

  • Cool the solution to 20 °C and carefully basify to pH 11 by adding 50% sodium hydroxide solution, ensuring the temperature does not exceed 37 °C.

  • Add water (100 mL) and ethyl acetate (350 mL) and filter through a pad of celite to remove any solids.

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Concentrate the solution by rotary evaporation, adding heptane to promote precipitation.

  • Slurry the resulting solids in heptane, filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole as a solid.

Protocol B: N-1 Protection of 5-Bromo-1H-indazole with 3,4-Dihydro-2H-pyran (DHP)

Table 2: Reagents and Materials for Protocol B

Reagent/Material Quantity Moles Purpose
5-Bromo-1H-indazole 10.0 g 50.8 mmol Starting Material
Dichloromethane (DCM) 200 mL - Solvent
3,4-Dihydro-2H-pyran (DHP) 6.9 mL 76.1 mmol Protecting Agent
p-Toluenesulfonic acid (TsOH) 0.48 g 2.5 mmol Acid Catalyst

| Saturated NaHCO₃ solution | As needed | - | Quenching |

Step-by-Step Procedure:

  • Dissolve 5-bromo-1H-indazole (10.0 g) in dichloromethane (200 mL) in a flask equipped with a magnetic stirrer.

  • Add 3,4-dihydro-2H-pyran (6.9 mL, 1.5 equivalents).

  • Add p-toluenesulfonic acid monohydrate (0.48 g, 0.05 equivalents) to the solution.

  • Stir the reaction at room temperature for 18-24 hours. The extended reaction time helps ensure the formation of the thermodynamically favored N-1 isomer.[8] Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a new, less polar spot.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analysis. The data presented below serves as a benchmark for a successful synthesis.

Physical Properties

Table 3: Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₃BrN₂O [9]
Molecular Weight 281.15 g/mol [9]
Appearance Off-white to light yellow solid Typical Observation

| CAS Number | 478828-53-4 |[10][11] |

Spectroscopic Data Summary

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

Table 4: Expected Spectroscopic Data for Product Characterization

Technique Expected Data
¹H NMR Indazole Protons: Signals in the aromatic region (~7.4-8.1 ppm). THP Protons: A characteristic signal for the anomeric proton (N-CH-O) at ~5.8 ppm (dd), and a series of multiplets for the aliphatic protons of the THP ring between ~1.6-4.0 ppm.
¹³C NMR Indazole Carbons: Signals in the aromatic region (~110-140 ppm). THP Carbons: A signal for the anomeric carbon (~88 ppm) and other aliphatic carbons (~20-68 ppm).

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 281/283, showing the characteristic isotopic pattern for a single bromine atom. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. Reference spectra are available from chemical suppliers and databases.[12]

Application as a Versatile Synthetic Intermediate

The primary value of 5-Bromo-1-(THP)-1H-indazole lies in its role as a stable, ready-to-use intermediate for constructing more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

With the N-1 position securely protected, the 5-bromo substituent is primed for cross-coupling. The Suzuki-Miyaura coupling is a prominent example, used to form a new carbon-carbon bond by coupling with a boronic acid or ester.

Suzuki_Workflow Start 5-Bromo-1-(THP)-1H-indazole Coupled 5-Aryl-1-(THP)-1H-indazole Start->Coupled Suzuki Coupling Reagent {R-B(OH)₂ (Aryl Boronic Acid)} Reagent->Coupled Conditions {Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME)} Conditions->Coupled Final 5-Aryl-1H-indazole (Final Product) Coupled->Final Deprotection Deprotect {Acidic Workup (e.g., HCl in EtOH)} Deprotect->Final

Figure 3: General workflow for Suzuki coupling and subsequent deprotection.
Deprotection Strategy: Releasing the N-1 Position

Once the desired modification at the 5-position is complete, the THP group can be efficiently removed. This unmasks the N-H group, which may be a crucial pharmacophoric feature for biological activity or can be used for further N-alkylation or N-arylation reactions.

Protocol C: Acid-Catalyzed Deprotection of the THP Group

This protocol is based on standard procedures for THP ether cleavage.[4]

Table 5: Reagents and Materials for Protocol C

Reagent/Material Quantity Moles Purpose
5-Aryl-1-(THP)-1H-indazole 1.0 g - Starting Material
Ethanol or Methanol 20 mL - Solvent
2M Hydrochloric Acid (HCl) 2 mL 4.0 mmol Acid Catalyst
Saturated NaHCO₃ solution As needed - Neutralization

| Ethyl Acetate | As needed | - | Extraction |

Step-by-Step Procedure:

  • Dissolve the 5-Aryl-1-(THP)-1H-indazole substrate in ethanol (20 mL).

  • Add 2M HCl (2 mL) and stir the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Remove the bulk of the ethanol under reduced pressure.

  • Dilute the residue with water and neutralize carefully with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by chromatography or recrystallization to obtain the final deprotected indazole.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its rational design combines a stable protecting group with a key synthetic handle, enabling the efficient and controlled elaboration of the privileged indazole scaffold. The protocols and rationale detailed in this guide provide a comprehensive framework for the synthesis, characterization, and application of this versatile intermediate, empowering researchers to accelerate the discovery of novel and potent therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a detailed technical overview of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a versatile building block designed for the strategic elaboration of the indazole core. We present its synthesis, characterization, and application in key palladium-catalyzed cross-coupling reactions. The protocols herein are detailed with an emphasis on the underlying chemical principles, offering researchers a robust framework for incorporating this intermediate into drug discovery campaigns.

Strategic Importance in Drug Discovery

The utility of this compound lies in the orthogonal reactivity of its two key features:

  • The 5-Bromo Substituent: This bromine atom serves as a highly reliable synthetic handle for introducing molecular complexity. It readily participates in a wide array of cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), allowing for the systematic exploration of the chemical space around the indazole core.[4][5] This functionalization is critical for modulating the pharmacological properties of the final compounds, such as potency, selectivity, and ADME profile.

  • The N1-Tetrahydropyranyl (THP) Group: The indazole ring possesses two potentially reactive nitrogen atoms (N1 and N2). The installation of a protecting group is essential to ensure regioselective functionalization. The THP group is an ideal choice for this role due to its robust stability under a wide range of non-acidic conditions (e.g., exposure to bases, organometallics, and hydrides) and its straightforward removal under mild acidic conditions.[6][7][8][9][10] This protection strategy prevents unwanted side reactions and directs subsequent chemical transformations to the desired position on the indazole ring.[11]

This combination makes the title compound an invaluable intermediate for constructing libraries of novel indazole derivatives for screening against various biological targets.

Physicochemical & Structural Data
PropertyValueSource
IUPAC Name 5-bromo-1-(oxan-2-yl)-1H-indazole[12]
CAS Number 478828-53-4[13][14]
Molecular Formula C₁₂H₁₃BrN₂O[12]
Molecular Weight 281.15 g/mol [12]
Appearance Typically a liquid or low-melting solid[12]

Synthesis and Characterization Protocol

The preparation of the title compound is a two-step process starting from commercially available 5-bromo-1H-indazole. The key transformation is the regioselective protection of the N1 position.

G cluster_0 N1-Protection Reaction A 5-Bromo-1H-indazole D 5-Bromo-1-(THP)-1H-indazole A->D DCM, rt B 3,4-Dihydro-2H-pyran (DHP) B->D DCM, rt C Acid Catalyst (p-TsOH) C->D DCM, rt

Caption: Workflow for the synthesis of the title compound.

Protocol 2.1: N1-THP Protection of 5-Bromo-1H-indazole

This protocol describes the acid-catalyzed protection of 5-bromo-1H-indazole. The reaction favors the formation of the N1-protected isomer, which is the thermodynamically more stable product.[11]

Materials:

  • 5-Bromo-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP), 1.2 equivalents

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.05 equivalents

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromo-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.

  • Add the acid catalyst, p-TsOH·H₂O (0.05 eq), in one portion. The use of a catalytic amount of acid is crucial to activate the DHP for nucleophilic attack by the indazole nitrogen.[7]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-5 hours).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forging C(sp²)-C(sp²) bonds.[15][16] This protocol provides a general method for coupling the 5-bromo-indazole core with a variety of aryl- and heteroarylboronic acids or esters.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R(Ln) Trans->PdII_R RBOH2 R-B(OH)₂ RBOH2->Trans Base Base Base->Trans RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Rationale: The choice of catalyst, ligand, base, and solvent is critical for success. Pd(dppf)Cl₂ is often an effective and robust catalyst for coupling with heteroaryl halides.[4][17] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid for the transmetalation step.[4]

Materials:

  • 5-Bromo-1-(THP)-1H-indazole (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%

  • Base, e.g., Potassium Carbonate (K₂CO₃), 2.0-3.0 eq

  • Solvent system, e.g., 1,2-Dimethoxyethane (DME) or Dioxane/Water (e.g., 4:1)

  • Inert gas (N₂ or Argon)

Procedure:

  • In a Schlenk tube or microwave vial, combine 5-bromo-1-(THP)-1H-indazole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Microwave irradiation can often shorten reaction times significantly.[15]

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 5-aryl-1-(THP)-1H-indazole.

Example Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80High[4]
22-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80Good[4]
3Various Arylboronic acidsPdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O100Good[16]

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines which are prevalent in pharmaceuticals.[18][19]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)-N(H)R₂(Ln)]⁺ AmineCoord->PdII_Amine R2NH R₂NH R2NH->AmineCoord Base Base Deprot Deprotonation Base->Deprot PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR₂(Ln) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

Rationale: This reaction requires a palladium precatalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[20][21] The ligand is crucial for promoting the final reductive elimination step, which forms the C-N bond.[18] A strictly inert atmosphere is required to prevent catalyst and ligand decomposition.

Materials:

  • 5-Bromo-1-(THP)-1H-indazole (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1-2 mol%

  • Phosphine ligand, e.g., XPhos or BINAP, 2-4 mol%

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4-2.0 eq

  • Anhydrous, degassed solvent, e.g., Toluene or Dioxane

  • Inert gas (N₂ or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (0.015 eq), the phosphine ligand (0.03 eq), and the base (1.5 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add 5-bromo-1-(THP)-1H-indazole (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection Protocol

The final step in many synthetic sequences is the removal of the THP group to unmask the N1-H of the indazole. This proton is often a critical hydrogen bond donor for interaction with the biological target.

G cluster_0 Acidic Deprotection A 5-Substituted-1-(THP)-indazole C 5-Substituted-1H-indazole A->C Alcohol Solvent (EtOH, MeOH) B Acid (HCl, p-TsOH) B->C Alcohol Solvent (EtOH, MeOH)

Caption: General workflow for THP group deprotection.

Protocol 5.1: Acid-Catalyzed THP Deprotection

Rationale: The THP group forms an acetal linkage with the indazole nitrogen. Acetals are stable to base but are readily hydrolyzed under acidic conditions.[7][9]

Materials:

  • N1-THP protected indazole

  • Acidic solution (e.g., 4M HCl in Dioxane, or catalytic p-TsOH)

  • Alcohol solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve the THP-protected indazole in an alcohol solvent like methanol or ethanol.

  • Add the acidic solution. If using HCl in dioxane, a stoichiometric amount or slight excess may be used. If using p-TsOH, catalytic amounts (10-20 mol%) are sufficient.[7]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If an HCl salt is formed and the free base is desired, neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic extracts to yield the deprotected indazole. Further purification by chromatography or recrystallization may be necessary.

Conclusion

This compound is a highly strategic and enabling building block for medicinal chemistry. Its design facilitates the reliable and regioselective synthesis of diverse libraries of 5-substituted indazoles through robust and well-established cross-coupling methodologies. The protocols and rationale provided in this guide offer a comprehensive resource for researchers aiming to leverage this versatile intermediate in the pursuit of novel therapeutic agents.

References

Introduction: The Strategic Imperative for Protecting Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Protection of 5-Bromo-1H-indazole using a Tetrahydropyranyl (THP) Strategy

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] 5-Bromo-1H-indazole, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[1][3] However, the acidic N-H proton of the indazole ring presents a significant challenge in synthesis. It can interfere with a wide range of reagents, especially organometallics and strong bases, leading to deprotonation, undesired side reactions, and low yields.[4]

Therefore, the temporary masking or "protection" of the indazole nitrogen is a critical step in many synthetic sequences.[5][6] An effective protecting group must be easy to install, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[7] This guide provides a detailed examination of the tetrahydropyranyl (THP) group as a robust and practical choice for the protection of 5-bromo-1H-indazole, focusing on regioselective installation, synthetic application, and clean deprotection.

The Tetrahydropyranyl (THP) Group: An Acetal-Based Guardian

The tetrahydropyranyl (THP) group is a classic and widely used protecting group for hydroxyl and N-H functionalities.[8][9] Chemically, a THP-protected compound is an acetal, formed by the acid-catalyzed reaction of the substrate with 3,4-dihydro-2H-pyran (DHP).[10]

Key Characteristics:

  • Ease of Introduction: Typically installed under mild acidic conditions.[11]

  • Robust Stability: THP ethers are exceptionally stable to a broad range of non-acidic reagents, including strong bases (e.g., hydrolysis conditions), organometallic reagents (e.g., Grignard and organolithium reagents), and hydrides.[8][9]

  • Mild Removal: The acetal linkage is readily cleaved under mild acidic hydrolysis or alcoholysis.[4][12]

  • Potential Drawback: The reaction of DHP with the indazole creates a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the molecule is already chiral. This can sometimes complicate purification and NMR analysis.[8][9]

Protocol 1: Regioselective N1-Protection of 5-Bromo-1H-indazole

A critical consideration when protecting indazoles is regioselectivity. Alkylation or protection can occur at either the N1 or N2 position. For many synthetic applications, securing the protecting group at the N1 position is desired. Research has shown that while N2 protection is often the kinetically favored product under very mild acidic conditions, the N1-protected isomer is the thermodynamically more stable product.[4] Therefore, by using slightly stronger acidic conditions or allowing the reaction to equilibrate, one can achieve high selectivity for the desired N1 isomer.

Experimental Protocol
  • Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Catalysis: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq) or methanesulfonic acid (MsOH).[13]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours). The extended reaction time helps ensure thermodynamic equilibration to the N1 product.[4]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[14]

Causality and Mechanistic Insight

The protection mechanism is an acid-catalyzed addition. The acid protonates the DHP alkene, forming a resonance-stabilized oxocarbenium ion.[10] The nucleophilic indazole nitrogen then attacks this electrophile. While the N2 lone pair is kinetically more accessible, the resulting N1-substituted product is thermodynamically more stable.[4] Using a protic acid catalyst and allowing the reaction to stir for a sufficient duration enables the potential kinetic N2 product to revert and isomerize to the more stable N1 final product.

G cluster_start Starting Materials cluster_reagents Reagents Indazole 5-Bromo-1H-indazole Process Thermodynamic Control (N1-Selective Protection) Indazole->Process DHP 3,4-Dihydropyran (DHP) DHP->Process Catalyst p-TsOH (cat.) Catalyst->Process Solvent DCM, rt Solvent->Process Product 5-Bromo-1-THP-1H-indazole Process->Product

Caption: N1-Selective THP Protection Workflow.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

With the N-H proton masked, 5-bromo-1-THP-1H-indazole is now an ideal substrate for transformations requiring basic or organometallic reagents. A prime example is the Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds between the C5 position of the indazole and various aryl or heteroaryl groups.[1][15]

Experimental Protocol
  • Setup: In a reaction vessel, combine 5-bromo-1-THP-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dimethoxyethane (DME) or 1,4-dioxane and water.[1][2]

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting material is consumed as monitored by TLC.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the C5-arylated, N1-THP-protected indazole.

Rationale for THP Group Compatibility

The THP group is completely stable under these conditions. The palladium catalyst, organoboronic acid, and inorganic base do not affect the acid-labile acetal linkage, demonstrating the group's "orthogonality" to this class of reaction.[6][7] This stability is the core reason for its strategic implementation.

G cluster_reagents Suzuki Coupling Reagents Start 5-Bromo-1-THP-1H-indazole Process Suzuki-Miyaura Cross-Coupling Start->Process Boronic Ar-B(OH)2 Boronic->Process Catalyst Pd(dppf)Cl2 Catalyst->Process Base K2CO3 Base->Process Solvent DME/Water, Heat Product 5-Aryl-1-THP-1H-indazole Process->Product G cluster_reagents Deprotection Reagents Start 5-Aryl-1-THP-1H-indazole Process Acid-Catalyzed Cleavage Start->Process Acid HCl or p-TsOH Acid->Process Solvent EtOH, rt Solvent->Process Product 5-Aryl-1H-indazole (Final Product) Process->Product

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction conditions and strategic applications of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This versatile building block is of significant interest in medicinal chemistry, primarily due to the dual functionality of its structure: the 5-bromo position serves as a robust handle for carbon-carbon and carbon-nitrogen bond-forming reactions, while the tetrahydropyranyl (THP) group offers reliable, acid-labile protection of the indazole N1-position.

The indazole scaffold is a privileged structure, appearing in numerous pharmaceutical agents due to its ability to mimic the indole structure while offering unique hydrogen bonding capabilities.[1] Functionalization at the 5-position is a common strategy for modulating the biological activity of these compounds.[2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are both reproducible and adaptable.

G cluster_0 Synthesis & Protection cluster_1 Core Reactions cluster_2 Deprotection & Final Product A 5-Bromo-1H-indazole B 5-Bromo-1-(THP)-1H-indazole (Starting Material) A->B DHP, p-TsOH (Protection) C Suzuki Coupling (C-C Bond Formation) B->C Pd Catalyst, Base, R-B(OH)2 D Buchwald-Hartwig Amination (C-N Bond Formation) B->D Pd Catalyst, Base, R1R2NH E 5-Aryl-1-(THP)-1H-indazole C->E F 5-Amino-1-(THP)-1H-indazole D->F G 5-Substituted-1H-indazole (Final Product) E->G Acidic Deprotection F->G Acidic Deprotection

Figure 1: General workflow for the utilization of 5-Bromo-1-(THP)-1H-indazole.

Synthesis: N1-Regioselective THP Protection of 5-Bromo-1H-indazole

Expertise & Rationale: The protection of the indazole nitrogen is critical to prevent undesired side reactions during subsequent metal-catalyzed couplings. While indazoles can be alkylated at either N1 or N2, the N1-protected isomer is often the thermodynamic product and is generally desired.[3] Acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP) provides the THP-protected indazole. The reaction conditions can be tuned to favor the desired N1 regioisomer. Mildly acidic conditions and shorter reaction times may kinetically favor the N2 product, whereas thermodynamic equilibrium, achieved through longer reaction times or slightly stronger acidic catalysis, favors the more stable N1 isomer.[3]

Protocol 1: Synthesis of this compound

  • Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05-0.1 eq). Pyridinium p-toluenesulfonate (PPTS) can also be used for a milder reaction.[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-18 hours. For optimal N1 selectivity, allowing the reaction to proceed for a longer duration (e.g., 18 hours) is recommended to ensure thermodynamic equilibrium is reached.[3]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N1-isomer.

ReagentMolecular WeightEquivalents
5-Bromo-1H-indazole197.02 g/mol 1.0
3,4-Dihydro-2H-pyran (DHP)84.12 g/mol 1.2 - 1.5
p-Toluenesulfonic acid190.22 g/mol 0.05 - 0.1

Table 1: Reagents for THP protection of 5-bromo-1H-indazole.

Application: Suzuki-Miyaura Cross-Coupling Reactions

Expertise & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2][5] For 5-Bromo-1-(THP)-1H-indazole, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[1] Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective for coupling bromoindazoles, as the dppf ligand is both electron-rich and possesses a large bite angle, which facilitates the key steps of the catalytic cycle.[1][6] An inorganic base like potassium carbonate (K₂CO₃) is typically sufficient to promote the crucial transmetalation step.

Suzuki_Cycle cluster_reactants center pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) product 5-Aryl-1-(THP)-indazole pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation (R-B(OR)₂⁻) pd2_trans->pd0 Reductive Elimination (Ar-R) reactant1 5-Bromo-1-(THP)-indazole reactant2 R-B(OH)₂ + Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine 5-Bromo-1-(THP)-1H-indazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent and Degassing: Add the solvent (e.g., dimethoxyethane (DME), or a mixture like 1,4-dioxane/water). Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Microwave heating can also be employed to significantly reduce reaction times.[5]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterCondition 1Condition 2
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃Cs₂CO₃
Solvent Dimethoxyethane (DME)Ethanol
Temperature 80 °C100 °C (Microwave)
Reference [1][5]

Table 2: Example conditions for Suzuki-Miyaura coupling reactions.

Application: Buchwald-Hartwig Amination

Expertise & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation that is often challenging using classical methods.[7][8] This reaction allows for the coupling of 5-Bromo-1-(THP)-1H-indazole with a wide range of primary and secondary amines. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination step.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active palladium-amido complex.[7]

Buchwald_Cycle cluster_reactants center pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) product 5-Amino-1-(THP)-indazole pd2_amido Ar-Pd(II)L₂-NR₁R₂ pd2_aryl->pd2_amido Amine Coordination & Deprotonation (R₁R₂NH, Base) pd2_amido->pd0 Reductive Elimination (Ar-NR₁R₂) reactant1 5-Bromo-1-(THP)-indazole reactant2 R₁R₂NH + Base

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vial. Add 5-Bromo-1-(THP)-1H-indazole (1.0 eq), the amine (1.2 eq), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C). Stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterTypical Condition
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, SPhos, BINAP, dppf
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80 - 110 °C

Table 3: General conditions for Buchwald-Hartwig amination.

Final Step: THP Group Deprotection

Expertise & Rationale: The THP group is an acetal, making it stable to basic and nucleophilic conditions but readily cleavable under acidic conditions.[10] This orthogonality is a key feature of its utility. The deprotection is typically achieved by treatment with a protic acid in an alcohol solvent. The mechanism involves protonation of the ether oxygen, followed by cleavage to release the deprotected indazole and a stable oxocarbenium ion, which is then trapped by the solvent.[10][11]

Deprotection A 5-Substituted-1-(THP)-1H-indazole B 5-Substituted-1H-indazole A->B H⁺ (e.g., HCl, p-TsOH) Alcohol Solvent (e.g., EtOH)

Figure 4: General scheme for the acidic deprotection of the THP group.

Protocol 4: General Procedure for THP Deprotection

  • Preparation: Dissolve the THP-protected indazole substrate (1.0 eq) in an alcohol solvent such as ethanol (EtOH) or methanol (MeOH).

  • Acid Addition: Add a strong acid. A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) or a catalytic amount of p-TsOH are commonly used.[3][10]

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid and can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. If an acid salt is formed, it can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base.

  • Purification: The product is often pure after work-up, but can be further purified by recrystallization or chromatography if necessary.

References

Scale-Up Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: A Detailed Protocol and Process Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a critical building block in the development of various pharmaceutical agents. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of diseases.[1] The tetrahydropyranyl (THP) group serves as a robust and reliable protecting group for the indazole nitrogen, offering stability across a variety of reaction conditions while being readily removable under mild acidic hydrolysis.[2][3] This guide moves beyond a simple lab-scale procedure to address the specific challenges of scale-up, including ensuring regioselectivity, implementing process safety controls, and developing a non-chromatographic purification strategy suitable for multi-gram to kilogram production.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the direct N-protection of 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This method is favored for scale-up due to its high efficiency, operational simplicity, and, most importantly, its inherent regioselectivity.

Causality of Experimental Choices:

  • Regioselectivity: The protection of the indazole core can occur at either the N-1 or N-2 position. Under mildly acidic conditions, the reaction kinetically favors protection at the more accessible N-2 position. However, with prolonged reaction times or stronger acidic catalysis, the reaction equilibrates to the thermodynamically more stable N-1 protected regioisomer, this compound.[4] Achieving high N-1 selectivity is paramount for ensuring product consistency in a scaled process, and this thermodynamic control eliminates the need for complex chromatographic separation of isomers, a significant bottleneck in large-scale production.[4]

  • Catalyst Selection: p-Toluenesulfonic acid (p-TSA) is chosen as the catalyst due to its effectiveness, low cost, and ease of removal during aqueous work-up. It efficiently protonates the DHP, generating the reactive oxocarbenium ion intermediate necessary for the reaction to proceed.[2]

  • Solvent System: Dichloromethane (DCM) is utilized for its excellent solvency for both the starting material and reagents, as well as its relatively low boiling point, which facilitates easy removal post-reaction.

G cluster_reactants Reactants indazole 5-Bromo-1H-indazole catalyst p-TSA (cat.) DCM, RT indazole->catalyst dhp 3,4-Dihydro-2H-pyran (DHP) dhp->catalyst product This compound catalyst->product N-1 Protection (Thermodynamic Product)

Caption: Reaction scheme for the acid-catalyzed THP protection of 5-bromo-1H-indazole.

Process Hazard Analysis and Safety Precautions

Scaling up chemical reactions requires a rigorous assessment of potential hazards. The following table outlines the primary risks associated with the reagents used in this protocol.

ReagentPrimary HazardsRecommended Safety Measures
5-Bromo-1H-indazole Irritating to eyes, respiratory system, and skin.[5] Harmful if swallowed.[5]Handle in a well-ventilated fume hood. Wear standard PPE: safety goggles, lab coat, and nitrile gloves.
3,4-Dihydro-2H-pyran (DHP) Highly flammable liquid and vapor. Skin and eye irritant. May form explosive peroxides upon storage.Store in a flammable-rated cabinet away from ignition sources. Use in a fume hood. Test for peroxides before use if the container has been opened previously.
p-Toluenesulfonic Acid (p-TSA) Causes severe skin burns and eye damage. Corrosive.Handle with extreme care. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. Have an acid spill kit readily available.
Dichloromethane (DCM) Suspected carcinogen. Skin and eye irritant. Volatile.Use only within a certified chemical fume hood. Minimize inhalation and skin contact.

Engineering Controls: All operations must be conducted in a walk-in fume hood with sufficient airflow. Electrical equipment should be properly grounded to prevent static discharge, especially when handling flammable solvents. A safety shower and eyewash station must be readily accessible.[6]

Detailed Scale-Up Experimental Protocol

This protocol is designed for a 100 g scale of the starting material, 5-bromo-1H-indazole.

Reagents and Materials:

ReagentMWAmountMolesEquivalents
5-Bromo-1H-indazole197.03100.0 g0.5081.0
3,4-Dihydro-2H-pyran (DHP)84.1264.1 g (72 mL)0.7621.5
p-Toluenesulfonic acid (p-TSA)172.204.37 g0.0250.05
Dichloromethane (DCM)-1.0 L--
Saturated NaHCO₃ solution-~500 mL--
Brine-~250 mL--
Heptane-~500 mL--

Procedure:

  • Reaction Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-1H-indazole (100.0 g, 0.508 mol).

  • Dissolution: Add dichloromethane (1.0 L) and stir the mixture at room temperature (20-25°C) until all solids have dissolved.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (72 mL, 0.762 mol) to the solution in one portion.

  • Catalyst Addition: Add p-toluenesulfonic acid (4.37 g, 0.025 mol) in small portions over 5 minutes. A slight exotherm may be observed; ensure the internal temperature does not exceed 35°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

    • IPC Check (TLC): Mobile phase: 20% Ethyl Acetate in Heptane. Rf (starting material) ≈ 0.2; Rf (product) ≈ 0.5.

  • Aqueous Work-up: Once the reaction is complete, slowly pour the reaction mixture into a separatory funnel containing 500 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Initial quenching may cause gas evolution (CO₂).

  • Extraction: Shake the separatory funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer with an additional 200 mL of DCM.

  • Washing: Combine the organic layers and wash with 250 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Solvent Swap and Crystallization: Concentrate the filtered organic solution under reduced pressure to obtain a thick oil. Add 500 mL of heptane to the oil and stir vigorously. The product should precipitate as a white or off-white solid.

  • Isolation and Drying: Continue stirring the slurry for 1-2 hours at room temperature, then cool to 0-5°C for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold heptane (2 x 50 mL), and dry the product under vacuum at 40°C to a constant weight.

In-Process Controls and Product Characterization

AnalysisStagePurposeSpecification
TLC / HPLC During ReactionMonitor reaction completionStarting material < 2%
¹H NMR Final ProductConfirm structure and regioselectivitySpectrum must match the N-1 protected structure
Mass Spec Final ProductConfirm molecular weight[M+H]⁺ = 281.0/283.0
HPLC Final ProductDetermine final purity≥ 98%

Expected Results:

  • Yield: 125-135 g (87-95%)

  • Appearance: White to off-white crystalline solid

  • Purity (HPLC): ≥ 98%

Scale-Up Workflow Visualization

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation charge Charge Reactor: 1. 5-Bromo-1H-indazole 2. DCM add_reagents Add Reagents: 1. DHP 2. p-TSA (catalyst) charge->add_reagents react Stir at RT (12-18h) Monitor by IPC (TLC/HPLC) add_reagents->react quench Quench with Sat. NaHCO₃ react->quench Reaction Complete extract Phase Separation & DCM Extraction quench->extract wash Wash with Brine & Dry (Na₂SO₄) extract->wash concentrate Concentrate & Solvent Swap to Heptane wash->concentrate crystallize Crystallize & Filter concentrate->crystallize dry Dry Under Vacuum crystallize->dry final_product Final Product: 5-Bromo-1-(THP)-1H-indazole dry->final_product Characterize: NMR, MS, HPLC

Caption: Overall workflow for the scale-up synthesis of 5-Bromo-1-(THP)-1H-indazole.

References

Application Notes & Protocols: Derivatization of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, recognized as a bioisostere of indole and present in numerous pharmacologically active agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][4] The compound 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (henceforth 1 ) represents a highly strategic starting material for the synthesis of diverse compound libraries.

This guide provides an in-depth exploration of the key derivatization methods for this versatile building block. The structure of 1 is uniquely suited for chemical modification:

  • The C5-Bromine Atom: This is the primary site for derivatization, acting as a synthetic handle for a host of powerful transition metal-catalyzed cross-coupling reactions.[1] Its reactivity is well-understood, allowing for the reliable formation of new carbon-carbon and carbon-heteroatom bonds.

  • The N1-THP Protecting Group: The tetrahydropyran (THP) group serves a crucial role by protecting the N1 position of the indazole ring. This prevents unwanted side reactions during functionalization at the C5 position. Importantly, the THP group is readily cleaved under mild acidic conditions, allowing for subsequent N-functionalization or the unveiling of the free N-H group, which is often critical for biological activity.[5][6]

This document will detail the mechanistic principles, provide field-proven protocols, and explain the scientific rationale behind the derivatization of compound 1 , empowering researchers to leverage its full synthetic potential.

Core Derivatization Pathways

The primary strategies for derivatizing compound 1 focus on the transformation of the C5-Br bond. The most robust and widely applied methods are palladium-catalyzed cross-coupling reactions, which offer unparalleled scope and functional group tolerance. Additionally, halogen-metal exchange provides an orthogonal approach for introducing a different set of functional groups.

Derivatization_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_lithiation Lithiation & Electrophilic Quench main 5-Bromo-1-THP-Indazole (1) suzuki 5-Aryl/Heteroaryl Derivative main->suzuki Suzuki-Miyaura (R-B(OH)₂) sonogashira 5-Alkynyl Derivative main->sonogashira Sonogashira (R-C≡CH) heck 5-Alkenyl Derivative main->heck Mizoroki-Heck (R-CH=CH₂) buchwald 5-Amino Derivative main->buchwald Buchwald-Hartwig (R₂NH) lithiation 5-Lithio-1-THP-Indazole main->lithiation n-BuLi or t-BuLi (-78 °C) electrophile 5-Functionalized Derivative (e.g., -CHO, -COOH, -C(OH)R₂) lithiation->electrophile Quench w/ E⁺ (e.g., DMF, CO₂, R₂CO)

Figure 1. Major derivatization pathways for 5-Bromo-1-THP-Indazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern synthetic chemistry for its ability to forge C-C, C-N, and C-O bonds with high efficiency and selectivity.[7] For an aryl bromide like compound 1 , several key transformations are readily accessible.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[7][8]

Causality & Expertise: The reaction's success hinges on a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the organoboron species to facilitate the transmetalation step, where the organic moiety is transferred from boron to the palladium center. The choice of catalyst and ligand is critical. For heteroaryl halides, catalysts like Pd(dppf)Cl₂, which feature an electron-rich, bulky phosphine ligand, are often superior as they promote the rate-limiting oxidative addition step and stabilize the catalytic species.[1][4]

Data Presentation: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Typical Yield (%)
Phenylboronic AcidPd(dppf)Cl₂ (5)dppfK₂CO₃ (3)Dioxane/H₂O100>85
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)PPh₃Cs₂CO₃ (2)DME90>90[9]
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (3)DME8070-85[1]
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (3)DME80>90[1]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1-THP-indazole (1 ) (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-1-THP-indazole product.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[10] This transformation is invaluable for introducing linear, rigid linkers into molecular scaffolds.

Causality & Expertise: The reaction uniquely employs a dual-catalyst system. The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) salt reacts with the terminal alkyne in the presence of a mild amine base (which also serves as a solvent or co-solvent) to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[10] A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.

Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 5-Bromo-1-THP-indazole (1 ) (1.0 equiv.), copper(I) iodide (CuI) (0.05 equiv.), and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv.).

  • Solvent & Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (e.g., 2:1 v/v). To this stirred suspension, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if the aryl bromide is unreactive. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mizoroki-Heck Coupling: Formation of C(sp²)-C(sp²) Bonds (Olefination)

The Mizoroki-Heck reaction is a palladium-catalyzed method for the vinylation of aryl halides, forming a new C-C bond between the aryl group and an alkene.

Causality & Expertise: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species.[1][3] The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the aryl-palladium bond. The final product is released through a β-hydride elimination step, which regenerates the palladium catalyst (as a hydridopalladium species) that is then reduced back to Pd(0) by the base.[3] The regioselectivity of the addition to the alkene is governed by sterics and electronics; for acrylates, the aryl group typically adds to the unsubstituted β-position.

Experimental Protocol: Mizoroki-Heck Coupling
  • Reagent Preparation: In a sealable reaction tube, combine 5-Bromo-1-THP-indazole (1 ) (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.), and a suitable phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv.).

  • Solvent & Base Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C. The reaction progress should be monitored by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting crude oil or solid by silica gel chromatography to isolate the 5-alkenyl-1-THP-indazole.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

This reaction enables the formation of aryl amines from aryl halides, a transformation that is challenging via classical methods. It is a cornerstone of modern pharmaceutical synthesis.

Causality & Expertise: The mechanism is similar to other cross-coupling reactions but with a crucial difference in the final step. After oxidative addition of the aryl bromide and coordination of the amine, a base is required to deprotonate the coordinated amine, forming a palladium-amido complex. It is this amido complex that undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the challenging C-N reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add 5-Bromo-1-THP-indazole (1 ) (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a specialized ligand (e.g., XPhos, 0.08 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to afford the 5-amino-1-THP-indazole product.

Lithiation and Electrophilic Quench

An alternative to palladium catalysis is halogen-metal exchange. This method involves treating the aryl bromide with a strong organolithium base at very low temperatures to generate a highly reactive aryllithium intermediate. This nucleophilic species can then be "quenched" with a wide variety of electrophiles.

Causality & Expertise: This reaction is kinetically controlled and requires cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or its reaction with the solvent (THF). The use of n-butyllithium or tert-butyllithium rapidly exchanges the bromine atom for lithium, creating a potent nucleophile at the C5 position. This intermediate is not isolated but is immediately treated with an electrophile (e.g., DMF to form an aldehyde, CO₂ to form a carboxylic acid, or a ketone to form a tertiary alcohol).

Lithiation_Workflow start Dissolve 5-Bromo-1-THP-Indazole in dry THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Add n-BuLi dropwise (Halogen-Metal Exchange) cool->add_buli stir Stir for 30-60 min at -78 °C (Formation of 5-Lithio species) add_buli->stir add_E Add Electrophile (E⁺) (e.g., dry CO₂, DMF) stir->add_E warm Warm slowly to Room Temp. add_E->warm quench Aqueous Work-up (e.g., sat. NH₄Cl) warm->quench purify Extraction & Purification quench->purify product 5-(E)-1-THP-Indazole purify->product

Figure 2. Experimental workflow for lithiation and electrophilic quench.

Experimental Protocol: Lithiation and Carboxylation
  • Setup: Place a solution of 5-Bromo-1-THP-indazole (1 ) (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under a positive pressure of argon.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv., e.g., 1.6 M in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Quench the reaction by pouring the cold solution into a vigorously stirred slurry of crushed dry ice in THF. Alternatively, bubble dry CO₂ gas through the solution at -78 °C for 30 minutes.

  • Warm & Work-up: Allow the mixture to warm slowly to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

  • Purification: Acidify the aqueous layer with 1 M HCl to pH ~3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude acid product, often by recrystallization or silica gel chromatography.

Deprotection of the N1-THP Group

For many biological applications, the final compound must have a free N-H at the N1 position. The THP group is an acetal, making it stable to basic and nucleophilic conditions but labile to acid.[5]

Causality & Expertise: The deprotection mechanism is initiated by protonation of the THP ether oxygen by an acid catalyst (e.g., HCl, p-toluenesulfonic acid (pTSA), or trifluoroacetic acid (TFA)).[6] This protonation makes the C-O bond weaker and facilitates its cleavage, releasing the free N-H indazole and a stabilized carbocation intermediate derived from the THP ring. This cation is then trapped by a nucleophile in the medium (e.g., water or an alcohol solvent). The reaction is typically clean and high-yielding.

Experimental Protocol: THP Deprotection
  • Reagent Preparation: Dissolve the 5-substituted-1-THP-indazole derivative (1.0 equiv.) in an alcohol solvent such as methanol or ethanol.

  • Acid Addition: Add a catalytic amount of a strong acid. A common choice is a 4 M solution of HCl in dioxane (2-3 equiv.) or a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equiv.).

  • Reaction: Stir the solution at room temperature. The reaction is usually complete within 1-4 hours and can be monitored by TLC by observing the disappearance of the higher-Rf starting material and the appearance of the more polar product.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. If an HCl salt is formed, it can be used directly or neutralized. For neutralization, dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting N-H indazole is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

References

Application Notes and Protocols: Strategic Functionalization of the 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and Strategic Handles

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to compounds with anti-cancer, anti-inflammatory, and anti-HIV activities.[2][3] The strategic functionalization of the indazole core is therefore a critical task in drug discovery.

This guide focuses on the 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a versatile intermediate designed for efficient chemical diversification. Each component of this scaffold serves a deliberate purpose:

  • The Indazole Core: The bicyclic aromatic system provides the foundational structure for biological activity.

  • The 5-Bromo Substituent: This halogen atom is not merely a placeholder; it is a highly versatile synthetic "handle." Its reactivity in transition metal-catalyzed cross-coupling reactions allows for the precise and efficient introduction of a vast range of molecular fragments, which is essential for structure-activity relationship (SAR) studies.

  • The N1-THP Protecting Group: The N-H proton of the indazole ring is acidic and can interfere with many organometallic reactions. The tetrahydropyranyl (THP) group serves as a robust and reliable protecting group.[4] It is easily introduced, stable to the basic and nucleophilic conditions of many cross-coupling reactions, and can be cleanly removed under mild acidic conditions to reveal the final N-H indazole.[5][6][7]

This document provides detailed protocols and expert insights into the primary methods for transforming the 5-bromo position of this key intermediate into a diverse library of novel indazole derivatives.

Core Workflow: From Protection to Diversification

The overall synthetic strategy follows a logical and efficient three-stage process: protection of the indazole N-H, functionalization at the C5-position, and final deprotection to yield the target compounds. This workflow maximizes compatibility with a broad range of chemical transformations.

G cluster_0 Overall Synthetic Workflow Start 5-Bromo-1H-indazole Protect N1-THP Protection (DHP, Acid Catalyst) Start->Protect Intermediate 5-Bromo-1-THP-indazole Protect->Intermediate Functionalize C5-Functionalization (e.g., Cross-Coupling) Intermediate->Functionalize Product_P 5-Substituted-1-THP-indazole Functionalize->Product_P Deprotect THP Deprotection (Acidic Hydrolysis) Product_P->Deprotect End Target 5-Substituted-1H-indazole Deprotect->End

Caption: General workflow for the synthesis of 5-substituted-1H-indazoles.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling is the most powerful and widely used strategy for the functionalization of aryl halides. The C-Br bond at the 5-position of the indazole is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for creating carbon-carbon bonds, typically between an aryl halide and an organoboron compound. It is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9][10]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactant 5-Bromo-1-THP-indazole Conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME or Dioxane/H₂O) Reactant->Conditions Boronic R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Boronic->Conditions Product 5-Aryl-1-THP-indazole Conditions->Product

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Protocol 1: Typical Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For many heteroaryl couplings, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv) is an excellent choice.[8][11]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is 1,2-dimethoxyethane (DME) or a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[8][10]

  • Reaction: Heat the mixture with vigorous stirring. A typical temperature is 80-100 °C.[10][11] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is often effective because the bulky, electron-rich dppf ligand facilitates the reductive elimination step and stabilizes the palladium center, preventing the formation of inactive palladium black.[8][11]

  • Base and Solvent: The base is crucial for the transmetalation step of the catalytic cycle, forming a more nucleophilic boronate species. The choice of an aqueous or anhydrous system can impact reaction rates and side reactions like protodeboronation.[9]

Coupling Partner (Boronic Acid)CatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME80~90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90~95
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME80~85[8]
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME80~75-80[8]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method. It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary alkylamines, anilines, and N-heterocycles, under relatively mild conditions.[12]

G cluster_buchwald Buchwald-Hartwig Amination Workflow Reactant 5-Bromo-1-THP-indazole Conditions Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reactant->Conditions Amine R¹R²N-H (Amine or N-Heterocycle) Amine->Conditions Product 5-Amino-1-THP-indazole Conditions->Product

Caption: Buchwald-Hartwig amination for C-N bond formation.

Protocol 2: General Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.05 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality and Insights:

  • Ligand is Key: The choice of a bulky, electron-rich phosphine ligand is critical. Ligands like XPhos or RuPhos promote the challenging oxidative addition to the aryl bromide and facilitate the final reductive elimination step, leading to higher yields and broader substrate scope.[13]

  • Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. For more sensitive substrates, a milder base like Cs₂CO₃ can be used.[14]

Amine PartnerLigandBaseSolventTemp (°C)Yield (%)
MorpholineXPhosNaOt-BuToluene100>90
AnilineRuPhosCs₂CO₃Dioxane110~85
CarbazoleTrixiePhosK₃PO₄Toluene110~90[13]
BenzylamineXPhosNaOt-BuToluene90~88
Sonogashira Coupling: Installing Alkynyl Groups

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne functionality.[15] This group is a valuable linchpin for further chemistry, such as "click" reactions or cyclizations. The reaction classically uses a dual catalyst system of palladium and copper(I).[16]

G cluster_sonogashira Sonogashira Coupling Workflow Reactant 5-Bromo-1-THP-indazole Conditions Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) Reactant->Conditions Alkyne R-C≡C-H (Terminal Alkyne) Alkyne->Conditions Product 5-Alkynyl-1-THP-indazole Conditions->Product

Caption: Sonogashira coupling for C-C triple bond formation.

Protocol 3: Classic Sonogashira Coupling

  • Vessel Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF. Add an amine base, which often serves as both the base and part of the solvent system (e.g., triethylamine or diisopropylethylamine, >2.0 equiv).[17]

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.[16]

  • Workup: Quench the reaction with water or saturated NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Causality and Insights:

  • Dual Catalyst System: Palladium catalyzes the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation to the palladium center, accelerating the reaction.[15]

  • Amine Base Role: The amine base is essential for scavenging the HBr generated during the reaction and for facilitating the formation of the copper acetylide.

Terminal AlkynePd CatalystCo-catalystBase/SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N/THF50~92
TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃N/THFRT~95
Propargyl alcoholPd(PPh₃)₂Cl₂CuIDIPEA/DMF60~80
1-HexynePd(PPh₃)₂Cl₂CuIEt₃N/THF50~88

Section 2: Functionalization via Lithiation

An alternative to palladium catalysis is bromine-lithium exchange. This powerful organometallic transformation converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, which can then be trapped with a wide range of electrophiles.

G cluster_lithiation Lithiation and Electrophilic Quench Workflow Reactant 5-Bromo-1-THP-indazole Step1 1. n-BuLi or t-BuLi THF, -78 °C Reactant->Step1 Intermediate 5-Lithio-1-THP-indazole Step1->Intermediate Step2 2. Electrophile (E⁺) -78 °C to RT Intermediate->Step2 Product 5-Substituted-1-THP-indazole Step2->Product

Caption: Bromine-lithium exchange and electrophilic trapping.

Protocol 4: Bromine-Lithium Exchange and Electrophilic Quench

  • Setup: To a flame-dried, three-neck flask under a positive pressure of Argon, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 equiv) dropwise, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete Br-Li exchange.[18]

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2-2.0 equiv) in THF dropwise at -78 °C.

  • Warming and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

  • Workup and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Causality and Insights:

  • Cryogenic Conditions: The -78 °C temperature is critical. The lithiated indazole intermediate is highly reactive and unstable at higher temperatures and would quickly decompose or react with the solvent.[18]

  • Electrophile Versatility: This method's power lies in the diversity of electrophiles that can be used to introduce different functional groups, as shown in the table below.

Electrophile (E⁺)Resulting Functional GroupExample Product
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)1-THP-1H-indazole-5-carbaldehyde
Carbon Dioxide (CO₂, dry ice)Carboxylic Acid (-COOH)1-THP-1H-indazole-5-carboxylic acid
AcetaldehydeSecondary Alcohol (-CH(OH)CH₃)1-(1-THP-1H-indazol-5-yl)ethan-1-ol
Iodine (I₂)Iodide (-I)5-Iodo-1-THP-1H-indazole

Section 3: Final Deprotection

The final step in the synthesis is the removal of the THP group to unmask the N-H of the indazole ring. This is reliably accomplished by acid-catalyzed hydrolysis.

Protocol 5: THP Group Removal

  • Dissolution: Dissolve the 5-substituted-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (1.0 equiv) in an alcohol solvent such as ethanol or methanol.

  • Acid Addition: Add a catalytic amount of a strong acid. A solution of HCl in ethanol (e.g., 4M) or a catalytic amount of p-toluenesulfonic acid (pTSA) is effective.[5]

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is no longer visible.

  • Workup: Neutralize the acid with a mild base, such as saturated aqueous NaHCO₃ solution. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate or dichloromethane. Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield the final product.

Causality and Insights:

  • Mechanism: The THP ether is an acetal. Under acidic conditions, the pyran oxygen is protonated, leading to ring-opening and formation of a stabilized carbocation. Subsequent attack by water or the alcohol solvent and elimination leads to the deprotected indazole and 2-hydroxytetrahydropyran.[7] This process is efficient and generally high-yielding.

Conclusion

The 5-Bromo-1-THP-indazole scaffold is a superbly designed building block for medicinal chemistry and drug discovery. The strategic placement of a versatile bromine handle and a stable N-H protecting group allows researchers to employ a range of high-yield, reliable functionalization reactions. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for lithiation-electrophile trapping, provide a robust toolkit for creating diverse libraries of novel indazole derivatives poised for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

Introduction: The Critical Role of N-1 Protection

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The tetrahydropyranyl (THP) group serves as a robust protecting group for the N-1 position of the indazole ring, preventing unwanted side reactions in subsequent synthetic transformations. Achieving high yield and regioselectivity in this protection step is paramount for the overall efficiency of your synthetic pathway.

This guide will delve into the nuances of this reaction, providing practical, field-tested advice to navigate the potential pitfalls of the synthesis.

Reaction Overview: The Acid-Catalyzed THP Protection of 5-Bromo-1H-indazole

The core of this synthesis is the acid-catalyzed reaction of 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP). The reaction mechanism hinges on the protonation of DHP to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic nitrogen of the indazole ring.

Reaction_Mechanism Indazole 5-Bromo-1H-indazole N1_Attack N-1 Attack (Thermodynamic) Indazole->N1_Attack N2_Attack N-2 Attack (Kinetic) Indazole->N2_Attack DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Resonance-Stabilized Carbocation DHP->Protonated_DHP + H+ H_plus H+ Protonated_DHP->N1_Attack Protonated_DHP->N2_Attack Product_N1 5-Bromo-1-(THP)-1H-indazole (Desired Product) N1_Attack->Product_N1 Product_N2 5-Bromo-2-(THP)-2H-indazole (Isomeric Impurity) N2_Attack->Product_N2 Deprotonation1 -H+ Product_N1->Deprotonation1 Deprotonation2 -H+ Product_N2->Deprotonation2

Caption: Reaction mechanism of THP protection of 5-bromo-1H-indazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis, providing a systematic approach to identify and resolve them.

Issue 1: Low Yield of the Desired N-1 Isomer

A low yield of this compound is the most common challenge. This can be attributed to several factors, from incomplete reaction to the formation of side products.

Question: My overall yield is low, and TLC analysis shows unreacted 5-bromo-1H-indazole. What should I do?

Answer: An incomplete reaction is often due to suboptimal reaction conditions. Here’s a checklist to troubleshoot this issue:

  • Catalyst Activity: The reaction is acid-catalyzed, with p-toluenesulfonic acid (p-TSA) being a common choice.[1][2] Ensure your catalyst is not degraded. Using a fresh bottle or a recently opened one is recommended. If the issue persists, consider a slight increase in the catalyst loading, for example, from 0.1 equivalents to 0.15 equivalents.

  • Reagent Stoichiometry: A slight excess of 3,4-dihydro-2H-pyran (DHP) is generally used to drive the reaction to completion. A ratio of 1.2 to 1.5 equivalents of DHP relative to 5-bromo-1H-indazole is a good starting point.[1]

  • Reaction Time and Temperature: While the reaction often proceeds at room temperature, it can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gently warming the mixture to 30-40°C.

  • Anhydrous Conditions: The presence of water can negatively impact the reaction by hydrolyzing the activated DHP intermediate and deactivating the acid catalyst.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

Question: My yield is low, and I have a significant amount of a second product with a similar Rf value to my desired product. What is this side product and how can I avoid it?

Answer: The most likely side product is the N-2 protected isomer, 5-Bromo-2-(tetrahydro-2H-pyran-2-YL)-2H-indazole. The formation of this isomer is a classic example of kinetic versus thermodynamic control.

  • Understanding Regioselectivity: Under mildly acidic conditions, the protection at the N-2 position is kinetically favored, meaning it forms faster. However, the N-1 protected isomer is the thermodynamically more stable product.[3]

  • Optimizing for the N-1 Isomer: To favor the formation of the desired N-1 isomer, allow the reaction to proceed for a longer duration (e.g., 18 hours or more) at room temperature. This allows the kinetically favored N-2 isomer to equilibrate to the more stable N-1 product.[3]

ConditionProduct Ratio (N-1:N-2)Rationale
Short reaction time (e.g., < 5 hours) Favors N-2Kinetically controlled product forms faster.[3]
Longer reaction time (e.g., > 18 hours) Favors N-1Allows for equilibration to the thermodynamically more stable product.[3]
Issue 2: Complex Reaction Mixture and Purification Challenges

Even with optimized reaction conditions, you may still obtain a mixture of N-1 and N-2 isomers, which can be challenging to separate.

Question: I have a mixture of N-1 and N-2 isomers. How can I effectively separate them?

Answer: While column chromatography can be used, it is often difficult to achieve baseline separation due to the similar polarities of the isomers. A more effective and scalable method is recrystallization using a mixed solvent system.

  • Recrystallization Strategy: A mixture of an organic solvent and water can be used to selectively crystallize one of the isomers. Common solvent systems include acetone/water, ethanol/water, or methanol/water.[4] The optimal solvent ratio will depend on the specific batch and may require some experimentation.

  • General Recrystallization Protocol:

    • Dissolve the crude product mixture in a minimal amount of the hot organic solvent (e.g., acetone).

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Add a small amount of the organic solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a cold solvent mixture.

    • Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine which isomer has crystallized.

Purification_Workflow Start Crude product: Mixture of N-1 and N-2 isomers Column Attempt Column Chromatography Start->Column Option 1 Recrystallization Perform Mixed-Solvent Recrystallization Start->Recrystallization Option 2 (Recommended) Analysis1 Analyze purity of crystals and mother liquor Column->Analysis1 Recrystallization->Analysis1 Pure_N1 Pure N-1 Isomer Analysis1->Pure_N1 Successful Separation Repurify Re-purify mother liquor if necessary Analysis1->Repurify Incomplete Separation Pure_N2 Enriched N-2 Isomer (in mother liquor) Repurify->Column Repurify->Recrystallization

Caption: Recommended workflow for the purification of N-1 and N-2 indazole isomers.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for this synthesis?

A1: A reliable starting protocol is as follows:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically after 18-24 hours for optimal N-1 selectivity), dilute the mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Q2: How can I monitor the reaction progress using TLC?

A2: Use a solvent system such as ethyl acetate/heptane or dichloromethane/methanol. The starting material, 5-bromo-1H-indazole, is more polar than the THP-protected products. The N-1 and N-2 isomers will likely have very close Rf values, but you should be able to see the disappearance of the starting material spot.

Q3: What are the expected 1H NMR chemical shifts for the desired product?

A3: While the exact shifts can vary depending on the solvent and instrument, you can expect the following characteristic signals for this compound:

  • Indazole protons: Aromatic signals between 7.0 and 8.0 ppm.

  • THP acetal proton (CH-O-N): A distinct signal around 5.5-6.0 ppm.

  • THP methylene protons (CH2-O): Signals typically between 3.5 and 4.2 ppm.

  • Other THP methylene protons: A multiplet between 1.5 and 2.2 ppm.

The presence of the N-2 isomer can complicate the spectrum, often showing a similar set of signals with slightly different chemical shifts.

Q4: Can other side reactions occur besides the formation of the N-2 isomer?

A4: Yes, though typically to a lesser extent.

  • Dihydropyran Polymerization: Strong acidic conditions or high temperatures can lead to the polymerization of DHP.[1] This can be minimized by the slow addition of the catalyst and maintaining a moderate reaction temperature.

  • Hydrolysis of DHP: If there is moisture in the reaction, DHP can be hydrolyzed to 5-hydroxypentanal.[3] This consumes the reagent and can introduce impurities.

Q5: What are the key safety precautions for this reaction?

A5:

  • 5-bromo-1H-indazole: Handle with care, as it is a halogenated aromatic compound.

  • 3,4-dihydro-2H-pyran: It is a flammable liquid and should be handled in a well-ventilated fume hood.

  • p-Toluenesulfonic acid: It is a corrosive solid. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound is a well-established but nuanced reaction. By understanding the principles of kinetic and thermodynamic control, optimizing reaction conditions, and employing effective purification strategies, you can consistently achieve high yields of the desired N-1 protected indazole. This guide provides a comprehensive framework for troubleshooting common issues and serves as a valuable resource for your synthetic endeavors.

References

purification of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery, 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole serves as a critical building block for various therapeutic agents, including kinase inhibitors. Its purity is not merely a matter of quality control but a fundamental prerequisite for the success of subsequent synthetic transformations and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API).

The introduction of the tetrahydropyranyl (THP) protecting group, while crucial for directing reactivity, also introduces specific purification challenges. These include the potential for forming regioisomers, the lability of the protecting group under certain conditions, and the removal of reaction-specific impurities.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound. It offers detailed, field-tested protocols and troubleshooting advice in a direct question-and-answer format to address the specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The primary impurities typically arise from the reaction of 5-bromo-1H-indazole with 3,4-dihydropyran (DHP). Understanding these impurities is the first step toward devising an effective purification strategy.

ImpurityChemical NameOrigin & Rationale
Starting Material 5-Bromo-1H-indazoleIncomplete reaction during the THP protection step.
Kinetic Isomer 5-Bromo-2-(tetrahydro-2H-pyran-2-yl)-1H-indazoleAcid-catalyzed protection of indazoles can initially occur at the N-2 position (the kinetic product) before equilibrating to the more stable N-1 isomer (the thermodynamic product). Shorter reaction times or milder acidic conditions may result in significant amounts of this isomer.[1]
Deprotection Product 5-Bromo-1H-indazoleThe THP group is an acetal, which is notoriously sensitive to acid.[2] Exposure to overly acidic conditions during workup or purification (e.g., on acidic silica gel) can cleave the protecting group.
DHP Byproducts Polymers of 3,4-dihydropyranDHP can polymerize in the presence of acid. These byproducts are typically non-polar and can interfere with purification.
Q2: Which primary purification technique is most effective for this compound?

Flash column chromatography on silica gel is the most widely used and effective method for the initial, large-scale . It is highly effective at separating the desired N-1 thermodynamic product from the unreacted starting material, the N-2 kinetic isomer, and other byproducts due to polarity differences.[3][4] For achieving the highest purity, especially for analytical standards or late-stage synthesis, a subsequent recrystallization can be employed if the material is solid.[5]

Q3: How stable is the THP protecting group during purification?

The THP group is stable to basic and neutral conditions but is labile to acid.[6][7] Standard silica gel is slightly acidic and can potentially cause partial deprotection during prolonged column chromatography. This is a critical consideration when developing your purification protocol. If deprotection is observed, using a deactivated stationary phase is recommended.

Troubleshooting Guide: Flash Column Chromatography

This section addresses specific problems you may encounter during the chromatographic .

Q4: My TLC analysis shows poor separation between my product and an impurity. How do I select the right solvent system for the column?

Core Principle: The ideal solvent system for flash chromatography should yield a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate.[4] This Rf value provides the optimal balance between separation efficiency and elution time.

Step-by-Step Protocol: Solvent System Screening

  • Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spot TLC Plates: Using a capillary tube, spot the crude mixture onto several silica gel TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with common mixtures and vary their polarity.

  • Analyze Results: Visualize the plates under UV light (254 nm). Identify the solvent system that provides the best separation between your target compound (the major spot) and impurities, aiming for an Rf of ~0.3 for the target.

Recommended Solvent Systems to Screen

Solvent SystemPolarityTypical Starting Ratio (v/v)Notes
Ethyl Acetate / HexanesStandard10% EtOAc in HexanesThe most common and effective system for compounds of this polarity. Adjust ratio to achieve target Rf.[8]
Dichloromethane / MethanolMore Polar1% MeOH in DCMUseful if the compound is not moving sufficiently in EtOAc/Hexanes. Use sparingly, as methanol can affect silica gel.[8]
Ether / HexanesLess Polar20% Ether in HexanesA good alternative to EtOAc/Hexanes. Note that a compound with an Rf of 0.5 in 10% EtOAc/hexane will have a similar Rf in 20% ether/hexane.[8]

Workflow for Chromatography Optimization

G cluster_0 TLC Screening cluster_1 Column Conditions cluster_2 Troubleshooting TLC1 Run TLC in 10% EtOAc/Hex TLC_Eval Evaluate Rf of Product TLC1->TLC_Eval RunCol Run Flash Column TLC_Eval->RunCol Rf ≈ 0.3 Solvent_High Decrease Polarity (e.g., 5% EtOAc/Hex) TLC_Eval->Solvent_High Rf > 0.4 Solvent_Low Increase Polarity (e.g., 20% EtOAc/Hex) TLC_Eval->Solvent_Low Rf < 0.2 Decomp Product Streaking/ New Low-Rf Spot? RunCol->Decomp Solvent_High->TLC1 Re-screen Solvent_Low->TLC1 Re-screen Neutralize Deactivate Silica: Add 0.1% Triethylamine to Eluent Decomp->Neutralize Yes (Deprotection) Collect Collect & Analyze Fractions Decomp->Collect No Neutralize->RunCol Re-run Column

Caption: Workflow for optimizing chromatography conditions.

Q5: I'm losing my product on the column. It appears to be decomposing. What is happening and how can I fix it?

Potential Cause: You are likely observing acid-catalyzed deprotection of the THP group on the silica gel surface.[9] This results in the formation of 5-bromo-1H-indazole, which is much more polar and will either streak down the column or remain at the baseline.

Solution: Deactivation of Silica Gel

  • Use Neutralized Eluent: Prepare your chosen solvent system (e.g., 15% EtOAc/Hexanes) and add a small amount of triethylamine (Et3N), typically 0.1-1% by volume.[8] The basic Et3N will neutralize the acidic sites on the silica gel, preventing deprotection.

  • Alternative Stationary Phase: In cases of extreme sensitivity, consider using a different stationary phase altogether, such as neutral alumina. However, this will require a complete re-optimization of the solvent system.

  • Minimize Contact Time: Pack the column and run it efficiently without long pauses to reduce the time the compound spends in contact with the silica.

Step-by-Step Protocol: Flash Chromatography

  • Column Packing: Securely plug a column with cotton or a frit. Add a small layer of sand. Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 5% EtOAc/Hexanes). Pour the slurry into the column and use positive pressure to pack it firmly, ensuring no air bubbles or cracks form. Add another layer of sand on top.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. If the crude product does not dissolve well, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example, you might run 4 column volumes of 5% EtOAc/Hex, followed by 10 column volumes of 15% EtOAc/Hex.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Recrystallization

Q6: My product from the column is an oil/low-melting solid with minor impurities. Can I use recrystallization?

Answer: Yes, recrystallization is an excellent secondary purification technique to remove trace impurities and potentially induce crystallization if your product is a low-melting solid. The key is to find a solvent system where the product has high solubility when hot and low solubility when cold.[5]

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Place a small amount of your partially purified product in a test tube. Add a solvent (e.g., heptane, isopropanol, or a mixture like EtOAc/heptane) dropwise at room temperature until the solid just dissolves. Cool the tube in an ice bath. An ideal solvent will cause rapid crystal formation.[5]

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the chosen solvent and heat the mixture (e.g., in a water bath) while stirring. Continue adding small portions of the hot solvent until everything is just dissolved. Using the minimum amount of hot solvent is critical for good recovery.[5]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Decision Logic for Purification Method

G Start Crude Product Analysis (e.g., by TLC or 1H NMR) Purity_Check Major Impurities Present? (e.g., Isomer, Starting Material) Start->Purity_Check Chromatography Primary Purification: Flash Column Chromatography Purity_Check->Chromatography Yes (>10%) Recrystallize_Check Is Product a Solid and >90% Pure? Purity_Check->Recrystallize_Check No (<10%) Chromatography->Recrystallize_Check Recrystallize Secondary Purification: Recrystallization Recrystallize_Check->Recrystallize Yes Final_Product Pure Product (>98%) Recrystallize_Check->Final_Product No (Product is an oil) Recrystallize->Final_Product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of this key building block.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the protection of the N-1 position of 5-bromo-1H-indazole with a tetrahydropyranyl (THP) group. While seemingly straightforward, this reaction is often complicated by the inherent nature of the indazole ring, which possesses two nucleophilic nitrogen atoms (N-1 and N-2). This can lead to the formation of a mixture of regioisomers, posing significant purification challenges and reducing the overall yield of the desired N-1 protected product.[1][2] This guide will dissect the common side products encountered and provide robust strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of the N-2 regioisomer. How can I improve the selectivity for the desired N-1 product?

This is the most common issue encountered in the THP protection of indazoles. The formation of the N-2 isomer, 5-Bromo-2-(tetrahydro-2H-pyran-2-YL)-1H-indazole, is a kinetically favored process under certain conditions.[3]

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The N-2 lone pair of the indazole is often more sterically accessible, leading to a faster initial reaction (kinetic product).[3] The desired N-1 isomer is generally the more thermodynamically stable product.[4][5][6]

  • Reaction Conditions: The choice of acid catalyst and reaction time significantly influences the product ratio. Mildly acidic conditions and shorter reaction times can favor the N-2 isomer.[3]

Troubleshooting & Optimization Protocol:

  • Employ Thermodynamic Conditions: To favor the formation of the more stable N-1 isomer, allow the reaction to proceed for a longer duration (e.g., 18 hours or more) under mildly acidic conditions. This allows for the equilibration of the initially formed N-2 isomer to the N-1 product.[3]

  • Catalyst Choice: While various acid catalysts can be used, pyridinium p-toluenesulfonate (PPTS) is a milder option that can provide good selectivity.[7] Stronger acids like p-toluenesulfonic acid (TsOH) can also be effective but may require more careful control of reaction time and temperature.

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this reaction.

Protocol 1: Selective N-1 THP Protection of 5-Bromo-1H-indazole (Thermodynamic Control)

Parameter Recommendation
Starting Material 5-Bromo-1H-indazole (1.0 equiv)
Reagent 3,4-Dihydro-2H-pyran (DHP) (1.2-1.5 equiv)
Catalyst p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 18 - 24 hours (monitor by TLC/LC-MS)

Workflow Diagram:

Caption: Workflow for selective N-1 THP protection.

FAQ 2: I am observing the formation of a di-THP protected species. What causes this and how can I avoid it?

While less common, over-reaction can lead to the formation of a di-protected species, particularly if the reaction is not carefully monitored.

Root Cause Analysis:

  • Excess Reagents: Using a large excess of 3,4-dihydro-2H-pyran (DHP) and/or a high concentration of a strong acid catalyst can promote further reaction.

  • Prolonged Reaction Times: Extremely long reaction times, well beyond what is necessary for the formation of the desired mono-protected product, can lead to side reactions.

Troubleshooting & Optimization:

  • Stoichiometry Control: Use a moderate excess of DHP (1.2-1.5 equivalents).

  • Catalyst Loading: Employ a catalytic amount of the acid (e.g., 0.1 equivalents or less).

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed and the desired product is the major component, quench the reaction.

FAQ 3: My final product seems to be unstable and I'm seeing some deprotection during work-up or purification. How can I prevent this?

The THP group is an acetal, which is known to be labile under acidic conditions.[7][8]

Root Cause Analysis:

  • Acidic Work-up: Washing with acidic aqueous solutions can lead to partial or complete removal of the THP group.

  • Acidic Chromatography Conditions: Using an acidic mobile phase or silica gel that is not properly neutralized can cause deprotection on the column.

Troubleshooting & Optimization:

  • Neutral or Basic Work-up: Quench the reaction with a mild base like saturated sodium bicarbonate solution. During the work-up, use neutral or slightly basic aqueous washes.

  • Neutralized Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to prevent on-column deprotection.

  • Avoid Protic Solvents in Eluent: If possible, avoid highly protic solvents like methanol in the chromatography eluent, as they can facilitate proton transfer and subsequent deprotection.

Mechanism of THP Deprotection:

G THP_Protected THP-Protected Indazole Protonation Protonation of Acetal Oxygen THP_Protected->Protonation H+ Carbocation Formation of Oxocarbenium Ion Protonation->Carbocation Loss of Indazole Deprotected Deprotected Indazole Carbocation->Deprotected + H2O Byproduct THP-derived byproduct Carbocation->Byproduct

Caption: Acid-catalyzed deprotection of the THP group.

FAQ 4: I am having difficulty separating the N-1 and N-2 isomers by column chromatography. Are there any tips for better separation?

The N-1 and N-2 isomers of THP-protected indazoles can have very similar polarities, making their separation challenging.

Troubleshooting & Optimization:

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for your column is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small additions of a more polar solvent can sometimes significantly improve resolution.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary.

  • Alternative Purification: In some cases, crystallization can be an effective method for separating isomers. Experiment with different solvent systems to induce selective crystallization of the desired N-1 product.

Summary of Common Side Products and Mitigation Strategies

Side Product Plausible Cause Recommended Action
5-Bromo-2-(tetrahydro-2H-pyran-2-YL)-1H-indazole (N-2 Isomer) Kinetically favored reaction pathway.[3]Increase reaction time to allow for thermodynamic equilibration to the more stable N-1 isomer.[3]
5-Bromo-1H-indazole (Starting Material) Incomplete reaction or deprotection during work-up.Ensure sufficient reaction time and use neutral or basic work-up conditions.[7]
Di-THP Protected Indazole Excess DHP and/or prolonged reaction time.Use a controlled stoichiometry of DHP (1.2-1.5 equiv) and monitor the reaction closely.
Polymerized DHP byproducts Acid-catalyzed polymerization of excess DHP.Use a minimal effective amount of acid catalyst and DHP.

Conclusion

The successful synthesis of this compound hinges on controlling the regioselectivity of the THP protection. By understanding the interplay between kinetic and thermodynamic control and by carefully optimizing reaction conditions, the formation of the undesired N-2 isomer and other side products can be minimized. This guide provides a framework for troubleshooting common issues and for developing a robust and reproducible synthetic procedure.

References

Technical Support Center: 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. Here, we address common stability issues, provide troubleshooting protocols, and offer expert insights to ensure the successful use of this compound in your experiments.

I. Introduction to this compound

This compound is a vital building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the bromo-substituent provides a convenient handle for further functionalization, often through cross-coupling reactions. The tetrahydropyranyl (THP) group protects the N1 position of the indazole, allowing for regioselective reactions at other positions. However, the inherent chemical properties of this compound, particularly the acid-labile THP protecting group, present stability challenges that require careful consideration during experimental design and execution.

II. Frequently Asked Questions (FAQs) on Stability

Q1: What is the primary stability concern with this compound?

A1: The most significant stability issue arises from the acid-labile nature of the tetrahydropyranyl (THP) protecting group. The THP ether linkage is susceptible to cleavage under even mildly acidic conditions, which can lead to the unintended deprotection of the indazole nitrogen.

Q2: What is the mechanism of acid-catalyzed THP deprotection?

A2: The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal. The key steps involve protonation of the pyran oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free N-H indazole. This carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent.

THP Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection of 5-Bromo-1-THP-1H-indazole A 5-Bromo-1-THP-1H-indazole B Protonated Intermediate A->B H+ (Acid Catalyst) C Resonance-Stabilized Carbocation + 5-Bromo-1H-indazole B->C C-N Bond Cleavage D Quenched Byproduct + 5-Bromo-1H-indazole C->D + H2O/ROH (Nucleophile)

Caption: Acid-catalyzed cleavage of the THP protecting group.

Q3: Under what conditions are THP-protected indazoles stable?

A3: this compound is generally stable under neutral and basic conditions. It is compatible with a wide range of reagents, including organometallics (e.g., Grignard reagents, organolithiums), hydrides, and conditions used for acylation and alkylation, provided that no acidic species are present.

Q4: Are there any stability concerns related to the 5-bromo-indazole core itself?

A4: While the primary concern is the THP group, the bromo-indazole core can also exhibit instability under certain conditions:

  • Reductive Dehalogenation: The carbon-bromine bond can be cleaved under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This can be a desired transformation in some synthetic steps but an unwanted side reaction in others.

  • Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, where UV light can induce cleavage of the C-Br bond. Therefore, it is advisable to store the compound protected from light.

  • Thermal Stability: While the indazole ring itself is thermally stable, prolonged exposure to high temperatures may lead to decomposition. It is recommended to follow the storage temperature guidelines provided by the supplier.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Many suppliers recommend refrigeration (2-8 °C). Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation from atmospheric moisture and oxygen.

III. Troubleshooting Guide

This section addresses common problems encountered during the use of this compound and provides systematic solutions.

Problem 1: Unexpected Deprotection of the THP Group

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to 5-bromo-1H-indazole.

  • Complex Nuclear Magnetic Resonance (NMR) spectra showing a mixture of protected and deprotected material.

  • Low yield of the desired product in a reaction where the THP group was intended to remain intact.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Acidic Reagents or Catalysts Direct use of acidic reagents (e.g., Lewis acids, protic acids) will readily cleave the THP group.- Use non-acidic alternatives if possible.- If an acid is required, consider a more robust protecting group for the indazole nitrogen.
Trace Acidic Impurities Solvents, reagents, or glassware may contain residual acidic impurities.- Use freshly distilled or high-purity anhydrous solvents.- Neutralize reagents that may be acidic (e.g., amine hydrochlorides) with a non-nucleophilic base before adding the THP-protected indazole.- Rinse glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and drying before use.
Acidic Work-up Conditions Aqueous work-ups using acidic solutions (e.g., dilute HCl, NH₄Cl) can cause deprotection.- Use neutral (e.g., water, brine) or slightly basic (e.g., saturated aqueous sodium bicarbonate) washes.- Minimize the duration of contact with any aqueous phase.
Purification on Silica Gel Standard silica gel is slightly acidic and can induce deprotection during column chromatography.- Neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-polar amine (e.g., 0.1-1% triethylamine in the eluent).- Consider using alternative stationary phases like neutral alumina or Florisil.- For less polar compounds, a rapid filtration through a plug of silica may be sufficient, minimizing contact time.
Problem 2: Presence of an Unknown Impurity or Side Product

Symptoms:

  • An unexpected spot on TLC that is not the starting material or the deprotected product.

  • Mass spectrometry data indicating the loss of bromine or other unexpected transformations.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reductive Debromination If the reaction involves reducing agents or certain metal catalysts (especially palladium), the C-Br bond may be cleaved.- Avoid catalytic hydrogenation if the bromo-substituent is to be retained.- If a reduction is necessary, consider alternative reducing agents that are less likely to cause dehalogenation.
Photodegradation Exposure of the reaction mixture to UV or strong visible light for extended periods can lead to the formation of radical species and subsequent side reactions.- Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.- Minimize the exposure of the compound to light during storage and handling.
Reaction with Nucleophiles While the THP group is stable to many nucleophiles, strong nucleophiles under forcing conditions could potentially displace the bromine atom via a nucleophilic aromatic substitution (SNAAr) mechanism, although this is less common without activation.- Use the mildest reaction conditions (temperature, reaction time) necessary for the desired transformation.- If a strong nucleophile is required, carefully monitor the reaction for the formation of byproducts.

Troubleshooting Workflow

Troubleshooting Workflow cluster_1 Experimental Issues with 5-Bromo-1-THP-1H-indazole Start Problem Observed (e.g., low yield, extra spots on TLC) Q1 Is the deprotected product (5-bromo-1H-indazole) observed? Start->Q1 Sol1 Review reaction, work-up, and purification for sources of acid. Implement solutions from Problem 1. Q1->Sol1 Yes Q2 Is an unexpected, non-deprotected byproduct observed? Q1->Q2 No End Problem Resolved Sol1->End Sol2 Consider debromination, photodegradation, or other side reactions. Implement solutions from Problem 2. Q2->Sol2 Yes Other Characterize unknown impurity (MS, NMR) to guide further troubleshooting. Q2->Other No Sol2->End Other->End

Caption: A logical workflow for troubleshooting common experimental issues.

IV. Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Prepare the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5% (v/v).

  • Add the required amount of silica gel to the eluent containing Et₃N to form a slurry.

  • Gently stir the slurry for 5-10 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the neutralized silica slurry as per standard procedures.

  • Run the column using the eluent containing 0.5% Et₃N.

Protocol 2: General Handling and Storage Recommendations
  • Weighing and Transfer: Handle the compound in an area with minimal exposure to direct sunlight. For sensitive reactions, weigh and transfer the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Solubilization: When preparing stock solutions, use high-purity, anhydrous solvents. If the solution is to be stored, keep it in a tightly sealed vial with a septum, and store it refrigerated and protected from light.

  • Long-term Storage: For long-term storage, place the solid compound in a sealed, amber vial. For extra protection, the vial can be placed in a desiccator or a sealed bag with a desiccant and stored at 2-8 °C.

V. References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Alonso, D. A., Nájera, C., & Varea, T. (2003). Regioselective N-protection of indazoles. Tetrahedron Letters, 44(4), 753-755.

  • Sun, J.-H., Teleha, C. A., Yan, J.-S., Rodgers, J. D., & Nugiel, D. A. (1997). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry, 62(16), 5627–5629.

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220.

  • Niu, J., Chen, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2003). Photolysis of polycyclic aromatic hydrocarbons adsorbed on spruce [Picea abies (L.) Karst.] needles. Environmental Science & Technology, 37(20), 4667–4672.

  • Smolecule. (2023). 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. 5-Bromo-1H-indazole. Retrieved from --INVALID-LINK--

  • Chem-Impex. 5-Bromo-1H-indazole. Retrieved from --INVALID-LINK--

Technical Support Center: Deprotection of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we will address specific issues you may encounter during your experiments, providing in-depth, field-proven insights and solutions.

I. Troubleshooting Guide

This section is dedicated to resolving common problems encountered during the deprotection of this compound. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.

Question 1: My deprotection reaction is incomplete, and I still see a significant amount of starting material by TLC/LC-MS. What should I do?

Answer:

Incomplete conversion is a frequent challenge in the acidic deprotection of the tetrahydropyranyl (THP) group. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Insufficient Acid Catalyst: The deprotection is an acid-catalyzed hydrolysis of an acetal.[1] If the amount of acid is too low, the reaction rate will be slow, leading to incomplete conversion in a typical timeframe.

    • Solution: Gradually increase the equivalents of your acid catalyst (e.g., HCl, p-toluenesulfonic acid (TsOH), or pyridinium p-toluenesulfonate (PPTS)). Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions with excessive acid.

  • Reaction Time and Temperature: The reaction may simply need more time or a gentle increase in temperature to proceed to completion.

    • Solution: Extend the reaction time, taking aliquots every hour to monitor progress. If the reaction remains sluggish, consider gently heating the mixture to 30-40°C. Be cautious, as higher temperatures can sometimes promote side reactions.

  • Solvent System: The choice of solvent is crucial for both solubility and reaction kinetics.

    • Solution: A common and effective solvent system for THP deprotection is a mixture of an organic solvent like methanol (MeOH) or ethanol (EtOH) with water.[2] The water is necessary for the hydrolysis of the intermediate oxocarbenium ion.[1] If solubility is an issue, tetrahydrofuran (THF) can be added to the mixture. A typical ratio to start with is MeOH:H₂O (4:1).

Question 2: I am observing the formation of significant byproducts. How can I minimize these?

Answer:

Side reactions during THP deprotection can complicate purification and reduce the yield of your desired 5-bromo-1H-indazole.

Potential Causes & Solutions:

  • Strongly Acidic Conditions: While acid is necessary, overly harsh conditions can lead to undesired reactions on the indazole ring system or with other functional groups.

    • Solution: Opt for milder acidic conditions. PPTS is a good alternative to stronger acids like HCl or TsOH, as its lower acidity can provide a more controlled reaction.[1] Using catalytic amounts of a strong acid is also a viable strategy.

  • Reaction with Alcoholic Solvents: When using an alcohol like methanol or ethanol as the solvent, it can compete with water to attack the intermediate carbocation, leading to the formation of a methyl or ethyl acetal byproduct.[1]

    • Solution: Ensure a sufficient amount of water is present in your reaction mixture to favor hydrolysis. A solvent system like acetic acid/THF/water (e.g., in a 3:1:1 ratio) can also be effective and minimizes the formation of alcohol-related byproducts.[2]

  • Over-reaction or Degradation: Prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to the degradation of the desired product.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. A time-course study can help determine the optimal reaction time for your specific conditions.

Question 3: My workup and purification are proving difficult, and I'm experiencing low isolated yields. What are some best practices?

Answer:

A clean workup and an efficient purification strategy are critical for obtaining a high yield of pure 5-bromo-1H-indazole.

Workup & Purification Strategy:

  • Neutralization: After the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) until the pH is neutral (pH ~7). Perform this step slowly and with cooling, especially if you used a strong acid, to control any effervescence.

  • Extraction: Extract the aqueous layer with a suitable organic solvent. Ethyl acetate (EtOAc) is a common choice due to its ability to dissolve the product and its relatively easy removal.[3] Dichloromethane (DCM) can also be used. Perform multiple extractions (e.g., 3 x 50 mL for a 100 mL aqueous layer) to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove any remaining water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification:

    • Crystallization: 5-bromo-1H-indazole is a solid and can often be purified by crystallization.[5] A good starting point for solvent screening includes ethanol, isopropanol, or a mixture of ethyl acetate and heptane.[3][5] The goal is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

    • Column Chromatography: If crystallization does not yield a product of sufficient purity, flash column chromatography on silica gel is a reliable alternative.[6] A typical eluent system would be a gradient of ethyl acetate in hexane or heptane.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of a THP group?

A1: The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis of the acetal. The mechanism involves the following key steps:

  • Protonation of the THP ether oxygen by the acid catalyst.

  • Cleavage of the C-O bond to form the free indazole and a resonance-stabilized oxocarbenium ion.

  • Nucleophilic attack of water on the carbocation.

  • Deprotonation to yield a hemiacetal, which is in equilibrium with its open-chain aldehyde form (5-hydroxypentanal).[1]

Q2: Are there any alternative, non-acidic methods for THP deprotection?

A2: While acidic conditions are the most common, some methods for THP deprotection under neutral or milder conditions have been reported, although they may be more substrate-specific. These can include certain Lewis acids or oxidative deprotection methods.[7][8] For N-THP protected heterocycles, standard acidic deprotection is generally the most straightforward and reliable method.

Q3: How does the N-1 versus N-2 isomerism of the starting material affect the deprotection?

A3: The THP protection of indazoles can lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer being the thermodynamically more stable product.[9] The deprotection mechanism is the same for both isomers. If your starting material is a mixture of isomers, the deprotection will yield a single product, 5-bromo-1H-indazole, as the tautomeric proton can reside on either nitrogen.

III. Experimental Protocols & Data

Standard Protocol for the Deprotection of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, 0.2 M) is added a 2M aqueous solution of hydrochloric acid (HCl, 2.0 eq).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction mixture is concentrated under reduced pressure to remove the methanol. The remaining aqueous solution is diluted with water and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3x).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization to afford the pure 5-bromo-1H-indazole.

ParameterTypical Value
Typical Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 2-4 hours
Reaction Temperature Room Temperature

IV. Visualizing the Workflow

The following diagram illustrates the logical workflow for troubleshooting the deprotection of this compound.

deprotection_troubleshooting cluster_start Start cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification start Start Deprotection Reaction monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed monitor->side_products incomplete Incomplete Reaction complete->incomplete No workup Workup (Neutralize, Extract) complete->workup Yes increase_acid Increase Acid/Time/Temp incomplete->increase_acid adjust_solvent Adjust Solvent System incomplete->adjust_solvent milder_acid Use Milder Acid (e.g., PPTS) side_products->milder_acid increase_acid->monitor milder_acid->monitor adjust_solvent->monitor purify Purify (Crystallization/Chromatography) workup->purify product Pure 5-bromo-1H-indazole purify->product

Caption: Troubleshooting workflow for the deprotection reaction.

V. References

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: --INVALID-LINK--

  • Zhan, C., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. RSC Advances, 8(49), 27863-27867. Available at: --INVALID-LINK--

  • Sun, L., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5634–5640. Available at: --INVALID-LINK--

  • Methods for preparing indazole compounds. (2006). Google Patents. Available at: --INVALID-LINK--

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents. Available at: --INVALID-LINK--

  • Organic Synthesis advice needed. Achieving THP protection of phenolic group. (2014). Reddit. Available at: --INVALID-LINK--

  • Mild THP removal/hydrolysis? (2016). ResearchGate. Available at: --INVALID-LINK--

  • Synthesis routes of 5-bromo-1H-indazole. Benchchem. Available at: --INVALID-LINK--

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). Chemistry - A European Journal, 23(15), 3504-3519. Available at: --INVALID-LINK--

  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2008). Letters in Organic Chemistry, 5(1), 8-10. Available at: --INVALID-LINK--

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCrData, 6(8). Available at: --INVALID-LINK--

  • This compound. CymitQuimica. Available at: --INVALID-LINK--

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2010). Chemical Reviews, 110(3), 1746–1800. Available at: --INVALID-LINK--

  • Synthesis routes of 5-bromo-1H-indazole. Benchchem. Available at: --INVALID-LINK--

  • This compound-3-carboxylic acid. MySkinRecipes. Available at: --INVALID-LINK--

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Protection and Deprotection. CEM Corporation. Available at: --INVALID-LINK--

  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? Guidechem. Available at: --INVALID-LINK--

  • This compound. Parchem. Available at: --INVALID-LINK--

  • Purification of 6-Bromo-1H-indazole by Crystallization. Benchchem. Available at: --INVALID-LINK--

  • Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2000). Tetrahedron Letters, 41(14), 2415-2418. Available at: --INVALID-LINK--

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). Tetrahedron Letters, 51(1), 162-165. Available at: --INVALID-LINK--

  • 1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-. Chemicalbook. Available at: --INVALID-LINK--

  • This compound-3-carboxylic acid. CymitQuimica. Available at: --INVALID-LINK--

  • 5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. ChemicalBook. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-protection reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize for both reaction time and yield.

Section 1: Foundational Principles & Reaction Kinetics

This section addresses the core chemical principles governing the tetrahydropyranylation (THP protection) of 5-bromo-1H-indazole. Understanding these fundamentals is critical for effective troubleshooting.

Q1: What is the fundamental mechanism of this reaction, and what are the primary challenges?

A1: The synthesis of this compound is an acid-catalyzed N-protection reaction. The lone pair of electrons on a nitrogen atom of the 5-bromo-1H-indazole nucleophilically attacks an activated 3,4-dihydro-2H-pyran (DHP) molecule.[1] The DHP is activated by protonation of its vinyl ether moiety by an acid catalyst, which generates a stabilized oxocarbenium ion intermediate.[1][2]

The primary challenge arises from the fact that the indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2. This leads to a competition between the formation of two different constitutional isomers: the desired N-1 protected product and the undesired N-2 protected isomer.[3]

  • N-1 Isomer (Thermodynamic Product): this compound is generally the more stable, thermodynamic product.[3] Its formation is favored under conditions that allow for equilibrium to be reached.

  • N-2 Isomer (Kinetic Product): The N-2 protected isomer is often formed faster and is known as the kinetic product. This is because the N-2 lone pair is considered more sterically accessible for the initial attack.[3]

Therefore, optimizing this reaction is a delicate balance between accelerating the reaction rate and ensuring high regioselectivity for the desired N-1 product.

G cluster_0 Reaction Overview Start 5-Bromo-1H-indazole + DHP Catalyst Acid Catalyst (e.g., PTSA) Start->Catalyst H+ Intermediate Activated Oxocarbenium Ion Catalyst->Intermediate Activates DHP N1_Product N-1 Isomer (Thermodynamic) Intermediate->N1_Product Slower / Thermodynamic Pathway N2_Product N-2 Isomer (Kinetic) Intermediate->N2_Product Faster / Kinetic Pathway N2_Product->N1_Product Isomerization (under equilibrium)

Caption: Reaction pathway for the THP protection of 5-bromo-1H-indazole.

Section 2: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted guide to address the most common problems encountered during the synthesis.

Q2: My reaction is very slow or appears stalled. How can I increase the reaction rate without compromising the product?

A2: A sluggish reaction is typically due to insufficient activation of the DHP. Several factors can be adjusted:

  • Catalyst Choice & Loading: The type and amount of acid catalyst are paramount.

    • Mild Catalysts (e.g., PPTS): Pyridinium p-toluenesulfonate (PPTS) is a mild acid that often requires longer reaction times or gentle heating.[4] It is a good choice when selectivity is a major concern.

    • Stronger Catalysts (e.g., PTSA, MsOH): p-Toluenesulfonic acid (PTSA) or methanesulfonic acid are more potent catalysts that will significantly accelerate the reaction.[4][5] However, they can also promote isomerization to the N-1 product more quickly and may require careful monitoring to prevent side reactions. Start with a catalytic amount (e.g., 0.05 - 0.1 equivalents).

    • Lewis Acids (e.g., BF₃·Et₂O): Boron trifluoride etherate is a very effective but highly reactive catalyst that should be used with caution at low temperatures (e.g., 0 °C) to maintain control.[2]

  • Temperature: Most THP protections are run at room temperature. If the reaction is slow with a mild catalyst like PPTS, you can gently heat the mixture to 35-40 °C. Be aware that higher temperatures can sometimes lead to the formation of byproducts from DHP polymerization.

  • Solvent: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5] Ensure the solvent is anhydrous, as water can compete with the indazole for the activated DHP and consume the catalyst.

Q3: I'm observing a significant amount of the undesired N-2 isomer in my crude product. How do I improve N-1 selectivity?

A3: This is the most common challenge and indicates that the reaction is under kinetic control. To favor the thermodynamic N-1 product, you need to allow the system to reach equilibrium.[3]

  • Increase Reaction Time: This is the simplest solution. The kinetically formed N-2 product can slowly isomerize to the more stable N-1 product in the presence of the acid catalyst. Monitor the reaction by TLC or LC-MS and watch for the disappearance of the N-2 spot/peak and the corresponding increase of the N-1 product. A reaction that seems complete in 5 hours for the N-2 isomer might need 18-24 hours to fully convert to the N-1 isomer.[3]

  • Use a Stronger Acid Catalyst: A stronger acid like PTSA can facilitate the reverse reaction (deprotection of the N-2 isomer) and re-protection, thereby accelerating the equilibration to the N-1 product.[3][4]

  • Temperature Adjustment: While high temperatures can increase the rate, they can sometimes make selectivity worse if the reaction is stopped too early. A moderately elevated temperature (e.g., 40 °C) held for a longer duration is often a good strategy for achieving thermodynamic equilibrium.

ParameterEffect on Reaction TimeEffect on N-1 SelectivityRecommendation
Catalyst Strength Stronger acid = Shorter timeStronger acid can accelerate equilibrationUse PTSA for a balance of speed and selectivity; use PPTS for maximum kinetic control if N-2 is ever desired.
Reaction Time Longer time requiredLonger time is critical for isomerization to N-1Monitor reaction for 18-24h to ensure equilibrium is reached.[3]
Temperature Higher temp = Shorter timeCan help overcome the energy barrier for isomerizationGentle warming (35-40 °C) can be beneficial, but avoid excessive heat.
Q4: My yield is low after work-up, even though TLC/LC-MS analysis of the crude reaction mixture looked promising. What happened?

A4: Product loss during work-up and purification is often due to the acid-lability of the THP protecting group.

  • Incomplete Catalyst Quenching: The acid catalyst must be thoroughly neutralized before concentration. The standard procedure is to wash the organic layer with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Failure to do so can lead to deprotection of the product upon concentration, especially if heat is used.[1]

  • Acidic Impurities in Solvents: Ensure your extraction and chromatography solvents are free of acidic impurities.

  • Silica Gel Acidity: Standard silica gel for chromatography is slightly acidic and can cause partial or complete deprotection of the THP group on the column. To mitigate this, you can either:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v).

    • Work Quickly: Do not let the product sit on the silica gel column for an extended period.

G cluster_workflow Troubleshooting Workflow cluster_rate Rate Solutions cluster_selectivity Selectivity Solutions cluster_yield Yield Solutions Start Problem Identified Slow_Rxn Slow / Stalled Reaction Start->Slow_Rxn Rate Issue N2_Isomer High N-2 Isomer Start->N2_Isomer Selectivity Issue Low_Yield Low Post-Workup Yield Start->Low_Yield Yield Issue Rate_Sol1 Increase Catalyst Strength (PPTS -> PTSA) Slow_Rxn->Rate_Sol1 Rate_Sol2 Increase Temperature (RT -> 40°C) Slow_Rxn->Rate_Sol2 Rate_Sol3 Ensure Anhydrous Conditions Slow_Rxn->Rate_Sol3 Sel_Sol1 Increase Reaction Time (allow equilibration) N2_Isomer->Sel_Sol1 Sel_Sol2 Use Stronger Catalyst (PTSA) N2_Isomer->Sel_Sol2 Sel_Sol3 Monitor Isomer Ratio by LC-MS N2_Isomer->Sel_Sol3 Yield_Sol1 Thoroughly Quench Acid (NaHCO3 wash) Low_Yield->Yield_Sol1 Yield_Sol2 Neutralize Silica Gel (add Et3N) Low_Yield->Yield_Sol2 Yield_Sol3 Avoid Heat During Concentration Low_Yield->Yield_Sol3

Caption: A troubleshooting decision guide for common synthesis issues.

Section 3: Experimental Protocol & Monitoring

This section provides a robust, starting-point protocol that can be adapted based on the troubleshooting advice above.

Q5: Can you provide a detailed, step-by-step protocol for optimizing reaction time and yield?

A5: Absolutely. This protocol is designed to favor the thermodynamic N-1 product.

Materials:

  • 5-bromo-1H-indazole

  • 3,4-dihydro-2H-pyran (DHP), 1.5 equivalents

  • p-Toluenesulfonic acid monohydrate (PTSA), 0.1 equivalents

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel) and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • LC-MS for detailed monitoring (optional but recommended)

Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add DHP (1.5 eq) to the solution and stir for 2 minutes.

  • Catalyst Addition: Add PTSA (0.1 eq) in one portion. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Begin monitoring the reaction after 2 hours and then periodically (e.g., every 4-6 hours) using TLC or LC-MS.

    • On a TLC plate, you will typically see the starting material spot, a higher Rf spot for the N-2 isomer (less polar), and a slightly lower Rf spot for the N-1 isomer (more polar).

    • The goal is to continue the reaction until the starting material and the N-2 isomer spot are no longer visible or have minimized to an acceptable level. This may take up to 24 hours.

  • Work-up (Quenching): Once the reaction is deemed complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x volume of DCM).

  • Extraction: Wash the organic layer with brine (1 x volume of DCM).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Avoid excessive heating on the rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. It is highly recommended to use an eluent system containing 0.5% triethylamine to prevent deprotection on the column.

  • Characterization: Confirm the identity and purity of the final product, this compound, by ¹H NMR, ¹³C NMR, and MS analysis.

References

Technical Support Center: 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for the reaction workup of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This document is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for the critical post-reaction phase of this important synthetic intermediate.

Overview of the Workup Process

The synthesis of this compound involves the protection of the N-1 position of the 5-bromo-1H-indazole ring with a tetrahydropyranyl (THP) group. This is typically achieved under mild acidic conditions using 3,4-dihydropyran (DHP).[1] The workup procedure is designed to neutralize the acid catalyst, remove unreacted reagents and byproducts, and isolate the desired N-1 protected product in high purity.

A successful workup is critical as the THP group is labile to acidic conditions, and improper handling can lead to deprotection or low recovery.[2][3] This guide will address the common pitfalls and provide robust solutions.

Troubleshooting Guide: Common Workup Issues

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Question 1: My final yield is significantly lower than expected. Where could I be losing my product during the workup?

Answer: Low yields can stem from several stages of the workup. Here are the most common causes and their underlying reasons:

  • Premature Deprotection: The THP group is an acetal and is highly sensitive to acid.[4] If the acid catalyst (like p-TSA) is not thoroughly neutralized during the initial wash, the product can revert to 5-bromo-1H-indazole. This deprotected starting material has different solubility properties and may be lost in the aqueous phase.

    • Solution: Ensure the quenching/washing step is performed with a sufficiently concentrated basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute NaOH solution.[1] Always check the pH of the aqueous layer after washing to confirm it is neutral or slightly basic (pH > 8).[5]

  • Incomplete Extraction: 5-Bromo-1-(THP)-1H-indazole is a moderately polar compound. If an inappropriate extraction solvent is used or an insufficient number of extractions are performed, a significant amount of product can remain in the aqueous layer.

    • Solution: Use a reliable solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.[1] Perform at least three separate extractions to ensure quantitative recovery from the aqueous phase.

  • Emulsion Formation: Heterocyclic compounds can sometimes act as surfactants, leading to the formation of a stable emulsion between the organic and aqueous layers, trapping the product at the interface.[6]

    • Solution: To break emulsions, add a saturated solution of sodium chloride (brine).[6] The increased ionic strength of the aqueous layer helps to force the separation of the phases. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[6]

Question 2: My isolated product is a persistent oil and will not crystallize. How can I obtain a solid?

Answer: The inability to crystallize is often due to the presence of impurities or residual solvent. 5-Bromo-1-(THP)-1H-indazole itself can sometimes be isolated as a liquid or low-melting solid.[7]

  • Residual Solvent: Even trace amounts of solvent can prevent crystallization.

    • Solution: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.

  • Impurities: The presence of the N-2 isomer, which can form under certain conditions, or other byproducts can disrupt the crystal lattice.[1][8]

    • Solution 1 (Trituration): Dissolve the oil in a minimal amount of a polar solvent (like DCM or EtOAc) and then add a non-polar solvent in which the product is insoluble (like hexane or pentane) dropwise while stirring vigorously. The product should precipitate as a solid, which can then be collected by filtration.

    • Solution 2 (Column Chromatography): If impurities are the issue, purification via flash column chromatography is highly effective.[5][9] A gradient of ethyl acetate in heptane is a common solvent system.[5]

    • Solution 3 (Seeding): If you have a small crystal of the pure compound, adding it to the oil (a "seed crystal") can initiate crystallization.[10]

Question 3: My NMR/LC-MS analysis shows significant impurities. What are the likely culprits from the workup?

Answer: The impurity profile provides valuable clues about the workup's shortcomings.

  • Peak for 5-bromo-1H-indazole: This is the most common impurity and points directly to undesired deprotection of the THP group.

    • Cause: Exposure to acidic conditions during the workup or purification. Silica gel used in column chromatography is weakly acidic and can cause cleavage of the THP group.[2]

    • Solution: Neutralize the crude product with a non-aqueous base (e.g., a few drops of triethylamine) before concentrating it and loading it onto a silica gel column. Alternatively, use a less acidic stationary phase like neutral alumina for chromatography.[2]

  • Diastereomers: The formation of the THP ether creates a new stereocenter, which, combined with the chirality of the molecule itself, results in a mixture of diastereomers.[4][11]

    • Cause: This is an inherent aspect of the reaction.

    • Analysis: This can lead to complex or broadened peaks in the NMR spectrum. This is not an impurity but a characteristic of the product.

  • Residual Dihydropyran (DHP) or its Polymer: Unreacted DHP can remain.

    • Cause: Insufficient washing.

    • Solution: DHP is volatile and should be removed under high vacuum. If it has polymerized, column chromatography will be necessary for removal.

Standard Operating Procedure (SOP) for Workup

This protocol assumes the reaction was carried out in a solvent like Dichloromethane (DCM) with a catalytic amount of p-Toluenesulfonic acid (p-TSA).

1. Quenching the Reaction:

  • Once the reaction is complete (monitored by TLC), dilute the reaction mixture with an equal volume of DCM.

  • Transfer the diluted mixture to a separatory funnel.

2. Aqueous Wash & Neutralization:

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Rationale: This step neutralizes the acidic catalyst (p-TSA), preventing deprotection of the THP group.[1]

  • Gently swirl the funnel, venting frequently to release any CO₂ gas that evolves.[12] Do not shake vigorously to avoid emulsion formation.[6]

  • Allow the layers to separate and drain the aqueous layer. Test the pH to ensure it is ≥ 8. Repeat the wash if necessary.

3. Brine Wash:

  • Wash the organic layer with a saturated aqueous solution of NaCl (brine).

  • Rationale: Brine helps to remove residual water from the organic layer and breaks up any minor emulsions that may have formed.[9][13]

4. Drying:

  • Drain the organic layer into an Erlenmeyer flask.

  • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl.

  • Rationale: This removes residual water, which can interfere with final product isolation and purity.

5. Filtration and Concentration:

  • Filter the mixture to remove the drying agent.

  • Rinse the flask and the drying agent with a small amount of fresh DCM to ensure complete transfer.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification (If Necessary):

  • If the crude product is not sufficiently pure, purify by flash column chromatography on silica gel using a heptane/ethyl acetate gradient.

  • Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.[14][15]

Visual Workflow for Workup Procedure

Workup_Workflow start Crude Reaction Mixture (in DCM with p-TSA) quench Step 1: Quench & Wash (Saturated NaHCO₃) start->quench extract Step 2: Separate Layers quench->extract brine Step 3: Brine Wash (Saturated NaCl) extract->brine Organic Layer waste Aqueous Waste extract->waste Aqueous Layer dry Step 4: Dry Organic Layer (Anhydrous Na₂SO₄) brine->dry concentrate Step 5: Filter & Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purify Step 6: Purification Decision crude_product->purify pure_product Pure Product purify->pure_product Purity OK column Column Chromatography or Recrystallization purify->column Impure column->pure_product

Caption: Workflow diagram illustrating the key decision points in the workup of 5-Bromo-1-(THP)-1H-indazole.

Frequently Asked Questions (FAQs)

Q: Is the THP group stable to basic conditions? A: Yes, the THP group is an acetal and is very stable under strongly basic conditions, which is why basic washes are used in the workup.[2][11] It is, however, very labile under acidic conditions.[3]

Q: Can I use other acids besides p-TSA for the protection reaction? A: Yes, other mild acid catalysts like pyridinium p-toluenesulfonate (PPTS) are commonly used.[4] Stronger acids can lead to more side reactions and are generally avoided.

Q: How do I know which layer is which in the separatory funnel? A: Dichloromethane (DCM) is denser than water and will be the bottom layer. Ethyl acetate (EtOAc) is less dense than water and will be the top layer. If you are ever unsure, add a few drops of water to the funnel; the layer that the drops merge with is the aqueous layer.[12]

References

Technical Support Center: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The protection of the N-H group on the indazole ring is a critical step in the multi-step synthesis of many pharmaceutical agents and advanced materials. The tetrahydropyranyl (THP) group is a common choice for this role due to its general stability under basic, organometallic, and reductive conditions, combined with its straightforward removal under mild acidic conditions[1][2][3].

However, the N-protection of 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) is frequently plagued by challenges, most notably a lack of regioselectivity, leading to mixtures of N1 and N2-protected isomers. This guide provides in-depth, field-proven analysis and troubleshooting strategies to overcome common failures in this reaction, ensuring a high yield of the desired N1-isomer.

Reaction Overview: THP Protection of 5-Bromo-1H-indazole

The fundamental transformation involves the acid-catalyzed addition of the indazole nitrogen to the double bond of DHP, forming a stable acetal, known as a THP ether[2].

cluster_reactants Reactants cluster_products Products 5-Bromo-1H-indazole plus1 + DHP catalyst DHP->catalyst H+ (cat.)  Solvent, Time, Temp N1_product plus2 + label_N1 N1-Isomer (Thermodynamic) N2_product label_N2 N2-Isomer (Kinetic) catalyst->N1_product

Caption: General scheme for the THP protection of 5-bromo-1H-indazole.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer: A failed reaction can typically be traced back to one of three areas: reagent quality, catalyst activity, or reaction conditions.

  • Reagent Quality:

    • 3,4-Dihydro-2H-pyran (DHP): DHP is susceptible to degradation. Commercial sources may contain water or acidic impurities that can inhibit the reaction. It is also prone to polymerization. It is highly recommended to use freshly distilled DHP for best results[4]. If distillation is not possible, ensure it is stored under an inert atmosphere and over a drying agent.

    • 5-Bromo-1H-indazole: Ensure the starting material is pure and dry. It is a solid with a melting point of 131-135 °C[5]. While generally stable, impurities can interfere with the reaction.

    • Solvent: The reaction should be conducted under strictly anhydrous conditions. Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Choice and Activity:

    • This reaction requires an acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or various Lewis acids[2][3].

    • Insufficient Catalyst: Ensure a catalytic amount (typically 0.05 - 0.1 equivalents) is used. Too little catalyst will result in a sluggish or incomplete reaction.

    • Excess Catalyst: Using too much strong acid can lead to the polymerization of DHP, consuming the reagent and creating a complex mixture that is difficult to purify[6].

  • Reaction Conditions:

    • Temperature: The reaction is often run at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can increase the rate, but be aware this can also favor side reactions.

    • Reaction Time: The reaction may require several hours to reach completion. Monitor progress by Thin Layer Chromatography (TLC) until the starting indazole is consumed.

SymptomPossible CauseRecommended Solution
No reaction (only starting material visible by TLC)1. Inactive or no catalyst.2. Poor quality DHP.3. Insufficient temperature/time.1. Add a fresh portion of catalyst.2. Use freshly distilled DHP (see Protocol 2).3. Allow to stir longer or warm gently.
Low conversion 1. Insufficient DHP (1.1-1.5 eq. is typical).2. Reaction has not reached equilibrium.3. Water in the reaction.1. Add another small portion of DHP.2. Continue stirring and monitor by TLC.3. Ensure all reagents and solvents are anhydrous.
Messy reaction with smearing on TLC 1. Polymerization of DHP due to excess acid.2. Reaction run at too high a temperature.1. Use a milder catalyst (e.g., PPTS instead of p-TsOH) or reduce catalyst loading.2. Maintain reaction at room temperature.
Question 2: I obtained a mixture of products that are difficult to separate. How can I selectively synthesize the desired N1-isomer?

Answer: This is the most critical challenge in indazole chemistry. The indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position[7]. The product ratio is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control[8].

  • Kinetic vs. Thermodynamic Control:

    • N2-Isomer (Kinetic Product): The N2 lone pair is often considered more sterically accessible, leading to faster initial protection at this position. Mildly acidic conditions and shorter reaction times tend to favor the N2-isomer[8].

    • N1-Isomer (Thermodynamic Product): The 1H-indazole tautomer is generally more stable than the 2H-tautomer[8][9][10]. Under conditions that allow for equilibrium, the reaction will favor the more stable N1-protected product. This typically requires stronger acidic conditions or longer reaction times[8].

To achieve high N1-selectivity, you must employ conditions that favor thermodynamic equilibrium.

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Indazole 5-Bromo-1H-indazole + DHP N2_Product N2-THP-Indazole (Major Product) Indazole->N2_Product  Mild Acid (PPTS)  Short Time (e.g., <5h)  Lower Temp   N1_Product N1-THP-Indazole (Major Product) Indazole->N1_Product  Stronger Acid (p-TsOH)  Longer Time (e.g., 18h)  Allows Equilibration   N2_Product->N1_Product Equilibration (H+)

Caption: Kinetic vs. Thermodynamic pathways for indazole protection.

Recommended Strategy for N1-Selectivity: Use a catalytic amount of a moderately strong acid like p-TsOH in an anhydrous solvent like DCM and allow the reaction to stir for an extended period (e.g., 18-24 hours) at room temperature. This allows the initially formed kinetic N2-product to equilibrate to the more stable N1-product[8]. See Protocol 1 for a detailed procedure.

Target IsomerControl TypeRecommended ConditionsExpected Outcome
N1-THP ThermodynamicCatalyst: p-TsOH (0.1 eq.)Solvent: Anhydrous DCMTime: 18-24 hHigh selectivity for the desired N1-isomer[8].
N2-THP KineticCatalyst: PPTS (0.1 eq.)Solvent: Anhydrous DCMTime: < 5 hPredominantly the N2-isomer[8].
Question 3: My product appears to decompose during silica gel column chromatography. Why is this happening and how can I prevent it?

Answer: This is a classic issue related to the chemical nature of the THP protecting group. The acetal linkage is stable to bases but is highly sensitive to acid [2][11]. Standard silica gel is inherently acidic and can catalyze the hydrolysis (deprotection) of your product back to 5-bromo-1H-indazole right on the column.

Solution: Neutralize the Silica Gel. Before preparing your column, the silica gel should be treated with a base to neutralize its acidic sites. The most common method is to slurry the silica gel in the chosen eluent containing a small amount of a volatile amine, such as triethylamine (Et₃N).

See Protocol 3 for a step-by-step guide to purification on neutralized silica gel.

start Reaction Workup Complete (Crude Product) decision Purification Method? start->decision silica Standard Silica Gel (Acidic) decision->silica Incorrect neutral_silica Neutralized Silica Gel (Slurry with 1% Et3N in Eluent) decision->neutral_silica Correct outcome_bad Product Decomposition! (THP Cleavage) silica->outcome_bad outcome_good Successful Purification (Intact Product) neutral_silica->outcome_good

Caption: Troubleshooting flowchart for product purification.

Key Experimental Protocols

Protocol 1: N1-Selective THP Protection of 5-Bromo-1H-indazole

This protocol is optimized for thermodynamic control to yield the N1-isomer as the major product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Stir until all solid has dissolved.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq., freshly distilled).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the solvent in vacuo to yield the crude product, which can then be purified according to Protocol 3 .

Protocol 2: Purification of 3,4-Dihydro-2H-pyran (DHP)

To ensure high reactivity and minimize side reactions, use freshly purified DHP[4].

  • Drying: Add commercial DHP to a flask containing anhydrous potassium carbonate (K₂CO₃) and stir for 1-2 hours to remove gross water.

  • Distillation Setup: Decant the DHP into a distillation flask containing a few small pieces of metallic sodium. Set up for simple distillation.

  • Distillation: Gently heat the flask. Collect the fraction boiling at approximately 84-86 °C.

  • Storage: Store the purified DHP over molecular sieves or K₂CO₃ under an inert atmosphere in a sealed container. Use within a few days for best results.

Protocol 3: Purification by Neutralized Flash Column Chromatography

This procedure prevents the acid-catalyzed deprotection of the product on the column.

  • Eluent Preparation: Prepare the desired mobile phase (e.g., Hexanes:Ethyl Acetate). Add triethylamine (Et₃N) to a final concentration of 1% (v/v).

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the neutralized eluent and stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and pack as usual, running neutralized eluent through the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the neutralized mobile phase, collecting fractions and analyzing by TLC to isolate the pure N1-product. The N1-isomer is typically less polar than the N2-isomer and will elute first.

References

Validation & Comparative

A Senior Application Scientist’s Guide to the Qualification of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole as a Certified Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison and procedural roadmap for the establishment of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole as an in-house analytical standard. Intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, this document details the synthesis, purification, and rigorous characterization necessary to qualify a reference material. We present a comparative analysis of an in-house prepared standard against typical commercial alternatives, supported by detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Analytical Standards

In drug discovery and development, the accuracy and reliability of analytical data are paramount. Analytical standards serve as the bedrock of quantitative analysis, enabling the precise identification and measurement of active pharmaceutical ingredients (APIs), impurities, and metabolites. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. The tetrahydropyranyl (THP) group serves as a common protecting group for the indazole nitrogen, facilitating subsequent chemical transformations.[1]

The availability of a well-characterized, high-purity analytical standard for this compound is essential for:

  • Reaction Monitoring: Accurately tracking the progress of synthetic steps.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Quality Control: Ensuring the identity, purity, and strength of starting materials and final APIs.

  • Regulatory Compliance: Providing validated data for submission to regulatory agencies.

This guide compares the rigorous process of creating a fully qualified in-house standard with the option of procuring a commercial standard, empowering laboratories to make informed decisions based on their specific needs for accuracy, cost, and control.

Establishing an In-House Reference Standard: A Methodical Approach

Developing an in-house standard provides complete control over its characterization and offers a cost-effective solution for long-term projects. The process involves synthesis, purification, and comprehensive analytical testing.

Synthesis and Purification Workflow

The synthesis is a two-step process starting from commercially available 4-bromo-2-methylaniline.

Step 1: Synthesis of 5-Bromo-1H-indazole The initial synthesis of the indazole core is achieved via a diazotization and cyclization reaction. The procedure described by Benchchem provides a robust method with high yield.[2] In this process, 4-bromo-2-methylaniline is first acetylated, then treated with isoamyl nitrite to form the diazonium species, which subsequently undergoes intramolecular cyclization. A final deacetylation under acidic conditions followed by basic workup yields the 5-bromo-1H-indazole precursor. Purification is typically achieved by recrystallization or silica gel chromatography to remove residual starting materials and reaction byproducts.

Step 2: N-Protection with 3,4-Dihydropyran (DHP) The second step involves the protection of the N1-position of the indazole ring with a tetrahydropyranyl (THP) group. This is a standard acid-catalyzed addition reaction.

Experimental Protocol: THP Protection of 5-Bromo-1H-indazole

  • Dissolution: Dissolve 5-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of indazole).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq). The use of a mild acid catalyst like PPTS is crucial to prevent side reactions and degradation of the acid-sensitive THP ether.

  • Reagent Addition: Add 3,4-dihydropyran (1.5 eq) dropwise to the solution at room temperature. An excess of DHP is used to drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid or viscous oil.[3]

Analytical Characterization Workflow

Once synthesized and purified, the material must undergo rigorous analysis to confirm its identity, purity, and suitability as a standard.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profile S1 Synthesis of 5-Bromo-1H-indazole S2 THP Protection Reaction S1->S2 S3 Column Chromatography Purification S2->S3 A1 ¹H NMR Spectroscopy S3->A1 Identity Check A2 Mass Spectrometry (GC-MS) S3->A2 Identity Check B1 HPLC-UV Purity Assay (>99.5%) A1->B1 Purity Check A2->B1 Purity Check B2 GC-MS Residual Solvent Analysis B1->B2 C1 Certified Analytical Standard B2->C1 Qualification

Caption: Workflow for In-House Analytical Standard Qualification.

Purity Assessment and Structural Confirmation

A multi-technique approach is non-negotiable for the comprehensive characterization of an analytical standard.

Purity by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. The method separates the main component from impurities, and the relative peak area provides a percentage purity.

Experimental Protocol: HPLC-UV Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm. A C18 stationary phase is chosen for its excellent retention and separation of moderately non-polar molecules like the target compound.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration) A gradient elution is essential to resolve both polar and non-polar impurities in a single run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. The indazole ring provides strong chromophores for sensitive UV detection.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.5 mg/mL in Acetonitrile.

Data Presentation: HPLC Purity

ParameterIn-House Standard Result
Retention Time (min)12.5
Main Peak Area %99.8%
Total Impurity Area %0.2%
Purity Assignment≥ 99.5%
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile organic compounds, such as residual solvents from the synthesis and purification steps (e.g., DCM, Hexane, Ethyl Acetate).

Experimental Protocol: GC-MS Residual Solvent Analysis

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm. This column is specifically designed for the analysis of volatile organic compounds.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min). This program separates common laboratory solvents effectively.

  • Injector Temp: 250 °C.

  • MS Source Temp: 230 °C.

  • MS Quad Temp: 150 °C.

  • Scan Range: m/z 35-400.

  • Sample Preparation: 10 mg/mL in DMSO.

Data Presentation: Residual Solvents

SolventResult (ppm)ICH Limit (ppm)Status
Dichloromethane< 50600Pass
Ethyl Acetate< 505000Pass
Heptane/Hexanes< 20500/290Pass
Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is an indispensable tool for confirming the molecular structure of the synthesized compound. The chemical shifts, integration, and coupling patterns of the protons must be consistent with the proposed structure of this compound. Spectral data for similar compounds can be found in the literature.[4][5]

Experimental Protocol: ¹H NMR

  • Instrument: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~10 mg/mL.

  • Analysis: The spectrum should clearly show signals for the three aromatic protons of the bromo-indazole ring, the anomeric proton of the THP group (a characteristic doublet of doublets), and the complex multiplets for the remaining methylene protons of the THP ring. The integration of these signals should correspond to the number of protons in each environment.

Comparative Analysis: In-House vs. Commercial Standards

The decision to prepare a standard in-house or purchase one commercially involves a trade-off between cost, time, and the level of characterization required.

Data Presentation: Comparison of Analytical Standards

Feature/ParameterIn-House Qualified StandardTypical Commercial StandardRationale & Justification
Purity (HPLC) ≥ 99.5% (as determined by area normalization)Typically ≥ 98%In-house standards can be purified to meet specific high-purity requirements for sensitive assays. Commercial grades may be sufficient for routine use but might contain minor uncharacterized impurities.
Identity Confirmation ¹H NMR, GC-MSOften confirmed by ¹H NMR and/or MSFull control over the in-house standard allows for a complete suite of identity tests. Commercial vendors may provide spectra upon request.[4][6]
Data Provided Full set of raw data (HPLC, GC-MS, NMR spectra)Certificate of Analysis (CoA) with purity valueAccess to raw data for an in-house standard is critical for thorough validation and troubleshooting. A commercial CoA provides a summary but not the detailed experimental data.
Traceability & Documentation Complete synthesis and analysis records maintained in-houseLot-specific CoA provided by the vendorIn-house documentation provides full traceability from starting materials to the final standard, which is crucial for GMP environments.
Cost per mg Low (reagent cost)High (reflects vendor's R&D, QC, and marketing costs)[3]The initial time investment for in-house preparation is high, but the long-term cost per unit is significantly lower, especially for large quantities.
Availability Requires synthesis lead time (days to weeks)Typically available for immediate shipmentCommercial standards are ideal when time is a critical factor and a standard is needed urgently.

Conclusion and Recommendations

The qualification of an analytical standard for this compound is a meticulous process that underpins the validity of all subsequent analytical measurements.

  • For high-stakes applications such as reference standard qualification in a regulated environment, impurity identification, or the development of stability-indicating methods, preparing and rigorously characterizing an in-house standard is the recommended approach. It offers unparalleled control, complete data transparency, and ultimate confidence in the material's identity and purity.

  • For routine research applications , early-stage discovery, or when time is the primary constraint, a high-quality commercial standard from a reputable supplier is a practical and efficient alternative.[7][8] However, users should always request as much characterization data as possible to ensure the standard is fit for its intended purpose.

Ultimately, the choice is dictated by the specific requirements of the analytical task. By understanding the processes, benefits, and drawbacks of each approach, scientists can ensure their work is built on a foundation of analytical accuracy and integrity.

References

A Comparative Guide to the HPLC Analysis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a key building block in the synthesis of various therapeutic agents. Its structural integrity directly impacts the safety and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical method for its quantification and impurity profiling is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in scientific principles and practical expertise.

Introduction to the Analyte and Its Significance

This compound (MW: 281.15 g/mol , Formula: C₁₂H₁₃BrN₂O) is a heterocyclic compound featuring an indazole core. The indazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1] The tetrahydropyran (THP) group serves as a protecting group for the indazole nitrogen, enhancing stability and solubility during synthetic transformations.[2][3] The presence of a bromine atom provides a site for further chemical modification, often through cross-coupling reactions.

Given its role as a critical intermediate, a validated analytical method is required to ensure its identity, purity, and stability, and to detect any process-related impurities or degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this purpose due to its versatility, high resolution, and sensitivity for non-volatile and thermally labile molecules.

Primary RP-HPLC Method: A Detailed Protocol and Rationale

Based on the physicochemical properties of the target molecule—a moderately lipophilic compound with a UV-active chromophore—a standard RP-HPLC method using a C18 stationary phase is the logical starting point.

The Causality Behind the Choices:

  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides strong retention for moderately non-polar molecules like our target analyte. The alkyl chains create a non-polar environment, leading to separation based on hydrophobicity.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. A gradient is crucial because potential impurities can span a wide polarity range. A simple isocratic method might fail to elute highly retained non-polar impurities or provide insufficient resolution for more polar ones. The addition of a buffer like ammonium acetate helps to maintain a consistent pH, ensuring reproducible retention times and preventing peak tailing, especially if any ionizable impurities are present.

  • Detection: The indazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (λmax) from the UV spectrum and simultaneous peak purity analysis.

  • Temperature Control: A column oven set to a constant temperature (e.g., 30 °C) is essential for ensuring the reproducibility of retention times by minimizing viscosity fluctuations of the mobile phase.

Detailed Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same target concentration using the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity.[4][5][6] The choice between them often depends on laboratory resources, throughput needs, and the complexity of the sample.[4]

UPLC systems utilize columns with sub-2 µm particles, which necessitates much higher operating pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[7][8]

Key Performance Comparison:

ParameterConventional HPLC (5 µm particles)UPLC (sub-2 µm particles)Rationale & Impact
Analysis Time ~30 minutes~5-10 minutesUPLC's higher efficiency allows for faster flow rates and shorter columns without sacrificing resolution, dramatically increasing sample throughput.[4][6][7]
Resolution GoodExcellentThe smaller particles in UPLC columns lead to more efficient mass transfer, resulting in sharper, narrower peaks and better separation of closely related impurities.[5][6]
Sensitivity StandardHighNarrower peaks result in a greater peak height for the same mass, leading to lower detection limits, which is crucial for trace impurity analysis.[4][6]
Solvent Consumption HighLowFaster run times and lower flow rates significantly reduce solvent usage per sample, leading to cost savings and a greener analytical footprint.[4][7]
System Backpressure 1500 - 4000 psi8000 - 15000 psiThis is the fundamental difference. UPLC requires specialized instrumentation capable of handling these extreme pressures.[7][8]

dot

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC hplc_col Column (3-5 µm particles) hplc_press Lower Pressure (<6000 psi) uplc_col Column (<2 µm particles) hplc_col->uplc_col Smaller Particles hplc_time Longer Run Time hplc_res Standard Resolution uplc_press Higher Pressure (>10,000 psi) uplc_press->hplc_press Lower Pressure uplc_time Faster Run Time uplc_time->hplc_time Shorter uplc_res Higher Resolution uplc_res->hplc_res Improved

Caption: Comparison of key parameters between HPLC and UPLC systems.

Method Validation: A Trustworthy and Self-Validating System

An analytical method is only useful if its performance is well-documented and validated. Method validation demonstrates that the procedure is suitable for its intended purpose.[9] All validation experiments should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12]

The Validation Workflow:

dot

Validation_Workflow start Method Development spec Specificity (Peak Purity, Resolution) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) lin->prec lod LOD / LOQ acc->lod prec->lod rob Robustness (Flow, Temp, pH) lod->rob end Validated Method rob->end

Caption: A typical workflow for HPLC method validation per ICH Q2(R1).

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by achieving baseline resolution between the main peak and all impurities and by PDA peak purity analysis.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range (e.g., 50% to 150% of the target concentration) and obtaining a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte (e.g., at 80%, 100%, and 120% levels) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Analysis of replicate samples under the same operating conditions over a short interval (n=6).

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature, slight changes in mobile phase composition). This provides an indication of its reliability during normal usage.

Conclusion

The selection of an analytical method for a key pharmaceutical intermediate like this compound requires a careful balance of scientific rationale, performance requirements, and available resources. The detailed RP-HPLC method presented here provides a robust and reliable starting point for quality control. For laboratories with high-throughput needs, transitioning to a UPLC-based method can offer substantial gains in efficiency, sensitivity, and cost-effectiveness. Regardless of the platform chosen, a thorough method validation compliant with ICH Q2(R1) guidelines is mandatory to ensure data integrity and support regulatory submissions. This systematic approach guarantees that the analytical procedure is truly fit for its intended purpose in the rigorous environment of drug development.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of mass spectrometry techniques for the characterization of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (MW: ~281.15 g/mol , Formula: C₁₂H₁₃BrN₂O).[1] As a versatile heterocyclic building block in medicinal chemistry and drug development, its unambiguous identification is paramount.[2] This document moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Foundational Principles: Predicting the Mass Spectrum

Before any sample is introduced into the instrument, a theoretical understanding of the molecule's behavior under ionization is critical. For this compound, two structural features are overwhelmingly important: the bromine atom and the N-linked tetrahydropyran (THP) protecting group.

The Isotopic Signature of Bromine

A key confirmatory feature in the mass spectrum will be the presence of a distinct isotopic pattern for any bromine-containing fragment. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[3][4] Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). This "M⁺ and M+2" pattern is a definitive indicator of a single bromine atom in an ion.[5] Failure to observe this pattern would cast significant doubt on the identity or purity of the analyte.

Choice of Ionization: Hard vs. Soft Techniques

The choice of ionization technique dictates the information we can obtain.

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing significant and reproducible fragmentation.[6][7] While this can sometimes lead to the absence of a visible molecular ion peak, the resulting fragmentation pattern is a rich fingerprint, offering deep structural insights.[8][9] For this molecule, EI is ideal for confirming the connectivity of the bromo-indazole core and the THP group.

  • Electrospray Ionization (ESI) & Chemical Ionization (CI): These are "soft" ionization techniques that impart less energy to the analyte. They are excellent for determining the molecular weight because they typically produce an abundant protonated molecule [M+H]⁺ with minimal fragmentation.[8][10] ESI would be the method of choice if the primary goal is simply to confirm the molecular weight or when analyzing samples from a liquid chromatograph.

This guide will focus primarily on the rich structural data provided by Electron Ionization.

Predicted Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the molecular ion (m/z 280/282) is governed by the stability of the resulting ions and neutral losses. The primary cleavage is expected at the N-N bond of the indazole and the C-N bond linking the THP group, which is a common fragmentation pathway for N-substituted heterocycles.

The most probable fragmentation cascade is as follows:

  • Loss of the THP moiety: The most significant initial fragmentation is the cleavage of the C-N bond between the indazole and the THP ring, leading to the loss of a tetrahydropyran radical (•C₅H₉O, 85 Da). This generates the stable 5-bromo-1H-indazole cation at m/z 195/197 . This ion is expected to be a major peak in the spectrum.

  • Fragmentation of the THP group: A competing initial pathway involves the characteristic loss of propene (C₃H₆, 42 Da) from the THP ring via a retro-Diels-Alder type reaction, leading to a fragment at m/z 238/240 .

  • Fragmentation of the Bromo-Indazole Core: The 5-bromo-1H-indazole ion (m/z 195/197) can further fragment by losing a molecule of hydrogen cyanide (HCN, 27 Da), resulting in an ion at m/z 168/170 . Subsequently, the loss of the bromine atom (79/81 Da) would yield a fragment at m/z 89 .

Visualization of the EI Fragmentation Pathway

G M C₁₂H₁₃BrN₂O⁺ m/z 280/282 (Molecular Ion) F1 C₇H₅BrN₂⁺ m/z 195/197 M->F1 - C₅H₉O• (85 Da) F2 C₉H₇BrN₂O⁺ m/z 238/240 M->F2 - C₃H₆ (42 Da) F3 C₆H₃BrN⁺ m/z 168/170 F1->F3 - HCN (27 Da) F4 C₆H₄N⁺ m/z 89 F3->F4 - Br• (79/81 Da)

Caption: Predicted EI fragmentation pathway for the title compound.

Summary of Expected Key Ions
m/z (Isotope Pair)Proposed FormulaProposed Structure / Origin
280 / 282[C₁₂H₁₃BrN₂O]⁺Molecular Ion (M⁺)
238 / 240[C₉H₇BrN₂O]⁺M⁺ - Propene (from THP ring)
195 / 197[C₇H₅BrN₂]⁺M⁺ - Tetrahydropyran radical (Base Peak)
168 / 170[C₆H₃BrN]⁺Fragment [195/197] - HCN
89[C₆H₄N]⁺Fragment [168/170] - Bromine radical
85[C₅H₉O]⁺Tetrahydropyranyl cation

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, it is often used in conjunction with other techniques for comprehensive characterization.

TechniqueInformation ProvidedSensitivitySample RequirementThroughputDestructive?
GC-MS (EI) Molecular Weight (inferred), Structural Connectivity, Isotopic InfoHigh (pg-ng)Low (µg)HighYes
LC-MS (ESI) Accurate Molecular WeightVery High (fg-pg)Low (ng)HighYes
NMR Spectroscopy Definitive 3D Structure, Atom ConnectivityLow (mg)High (mg)LowNo
HPLC-UV Purity, QuantificationModerate (ng)Low (µg)Very HighNo

This comparison underscores that while NMR is the gold standard for absolute structure elucidation, MS provides unparalleled sensitivity and structural clues with minimal sample, making it indispensable for reaction monitoring and impurity identification in drug development.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating workflow for the analysis of this compound. The choice of parameters is designed to ensure thermal stability, chromatographic resolution, and classic, library-searchable fragmentation.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_data Data Analysis A 1. Dissolve Sample (1 mg/mL in Ethyl Acetate) B 2. Inject 1 µL A->B C 3. Separation on DB-5ms column B->C D 4. Temperature Ramp (100°C to 280°C) C->D E 5. Ionization (70 eV) D->E F 6. Mass Analysis (m/z 40-400) E->F G 7. Detection F->G H 8. Identify M+ / M+2 (m/z 280/282) G->H I 9. Analyze Fragmentation (m/z 195/197, etc.) H->I

Caption: Standard GC-MS workflow for analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Action: Accurately weigh and dissolve the sample in a high-purity volatile solvent like Ethyl Acetate or Dichloromethane to a final concentration of approximately 1 mg/mL.

  • Rationale: This concentration is ideal for achieving strong signal intensity without overloading the GC column or the MS detector. The choice of a volatile solvent ensures rapid and clean evaporation in the injection port.

2. Gas Chromatography (GC) Parameters:

  • Injection Port: 250°C.

    • Rationale: This temperature ensures the compound is rapidly vaporized without thermal degradation. A temperature too low would result in poor peak shape (tailing).

  • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-polar compounds like the target analyte.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Rationale: Helium provides good efficiency and is inert, preventing unwanted reactions with the analyte.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

    • Rationale: The initial hold ensures tight focusing of the analyte band at the head of the column. The ramp rate is a balance between analysis speed and chromatographic resolution. The final hold ensures that any less volatile impurities are eluted from the column.

3. Mass Spectrometry (MS) Parameters (EI Mode):

  • Ion Source Temperature: 230°C.

    • Rationale: This temperature is kept slightly lower than the transfer line to prevent analyte degradation within the source while ensuring it remains in the gas phase.

  • Quadrupole Temperature: 150°C.

    • Rationale: Maintaining a stable temperature for the mass analyzer is critical for reproducible mass assignments.

  • Electron Energy: 70 eV.

    • Rationale: This is the standard energy for EI, which produces extensive and highly reproducible fragmentation patterns that are comparable to established mass spectral libraries.

  • Mass Scan Range: m/z 40 - 400.

    • Rationale: This range comfortably covers the molecular weight of the compound (281) and its expected fragments, while excluding low-mass background ions from the solvent and carrier gas.

  • Data Interpretation - A Self-Validating Checklist:

    • Does the spectrum contain a pair of peaks at m/z 280 and 282 with roughly equal intensity? (Confirms MW and bromine presence).

    • Is the most abundant fragment ion pair at m/z 195 and 197? (Confirms the bromo-indazole core and loss of the THP group).

    • Are other expected fragments (e.g., m/z 85, 168/170) present? (Adds confidence to the structural assignment).

By following this logical checklist, the analysis becomes a self-validating system where multiple pieces of evidence must converge to confirm the structure.

References

Part 1: The Gatekeeper of Reactivity - N-Protecting Group Strategies for the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Strategic Alternatives for 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in Modern Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] The functionalization of this bicyclic heterocycle is paramount for exploring structure-activity relationships (SAR). This compound stands as a cornerstone intermediate, prized for its versatility. The N-1 tetrahydropyranyl (THP) group provides robust protection, while the C-5 bromo substituent serves as a versatile linchpin for introducing molecular diversity, typically through transition-metal-catalyzed cross-coupling reactions.[3][4]

However, the demands of contemporary chemical synthesis—efficiency, atom economy, and novel reactivity—compel us to look beyond this workhorse reagent. This guide provides a comparative analysis of strategic alternatives, dissecting each component of the parent molecule: the N-1 protecting group, the C-5 reactive handle, and the synthetic strategies to access these key intermediates. We will explore field-proven alternatives, supported by experimental data, to empower researchers with a broader toolkit for the synthesis of complex indazole derivatives.

The protection of the indazole nitrogen is a critical first step in many synthetic sequences. It prevents unwanted side reactions, such as N-arylation, and can direct the regioselectivity of subsequent functionalization steps.[5][6] The THP group is widely used due to its low cost and general stability in non-acidic conditions.[7][8] However, its introduction creates a new stereocenter, potentially complicating purification and analysis, and its removal requires acidic conditions that may be incompatible with sensitive functional groups elsewhere in the molecule.[7][9]

The Incumbent: Tetrahydropyranyl (THP)

THP protection is typically achieved by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-TsOH, PPTS).[7][10] Interestingly, the regioselectivity of this reaction is condition-dependent. Mildly acidic conditions can kinetically favor protection at the more accessible N-2 position, while prolonged reaction times or stronger acids lead to the thermodynamically more stable N-1 isomer.[11]

Comparative Analysis of Alternative Protecting Groups

Several alternative N-protecting groups offer distinct advantages in stability, orthogonality, and ease of removal. The choice of protecting group should be a strategic decision based on the planned synthetic route.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Advantages & Disadvantages
THP (Tetrahydropyranyl)DHP, cat. H+ (p-TsOH, PPTS)Stable to bases, organometallics, reductants. Labile to acid.Mild acid (e.g., p-TsOH in alcohol, aq. AcOH, 2% TFA).[7][9]Pro: Inexpensive, robust. Con: Creates diastereomers, requires acidic deprotection.
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPStable to catalytic hydrogenation, mild base. Labile to strong acid.Strong acid (e.g., TFA, HCl in dioxane).[12]Pro: Apolar, often crystalline. Con: Strong acid cleavage may not be suitable for all substrates.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, base (e.g., NaH, DIPEA)Stable to a wide range of conditions, including some acids that cleave THP/Boc.Fluoride sources (e.g., TBAF) or strong Lewis/protic acids.[8]Pro: Highly orthogonal cleavage. Con: Higher reagent cost, more complex cleavage.
PMB (p-Methoxybenzyl)PMB-Cl, base (e.g., NaH, K₂CO₃)Stable to base, mild acid. Cleaved by strong acid or oxidative conditions.Strong acid (TFA) or oxidative cleavage (DDQ, CAN).Pro: Can be cleaved oxidatively. Con: Introduction can yield N1/N2 mixtures.[11]
Experimental Workflow: N-Protection of 5-Bromo-1H-indazole

The following diagram illustrates a generalized workflow for the critical N-protection step, highlighting the decision points based on the chosen protecting group.

G cluster_start Starting Material cluster_reagents Protection Reagents & Conditions cluster_products N-Protected Intermediates start 5-Bromo-1H-indazole THP DHP, cat. p-TsOH DCM, rt start->THP Acid-Catalyzed Addition Boc Boc₂O, DMAP ACN, rt start->Boc Acylation SEM SEM-Cl, NaH DMF, 0°C to rt start->SEM Alkylation pTHP 5-Bromo-1-THP-1H-indazole THP->pTHP pBoc 5-Bromo-1-Boc-1H-indazole Boc->pBoc pSEM 5-Bromo-1-SEM-1H-indazole SEM->pSEM

Caption: Workflow for N-protection of 5-bromo-1H-indazole.

Part 2: The Synthetic Handle - Alternatives to the C-5 Bromo Substituent

The bromine atom at the C-5 position is the primary site for diversification. Its utility in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is well-documented.[3][13] However, the reactivity of aryl halides in these transformations follows the general trend I > OTf > Br > Cl. Therefore, alternative "handles" can offer significant advantages in reaction kinetics and catalyst turnover.

Comparative Analysis of C-5 Functional Groups for Cross-Coupling

The choice of the C-5 functional group directly impacts the efficiency and conditions required for subsequent cross-coupling reactions. While aryl bromides offer a good balance of reactivity and stability, other groups can be advantageous for challenging transformations.

Functional GroupTypical Synthesis MethodRelative Reactivity in Pd CouplingKey Advantages & Disadvantages
Bromo (-Br) Electrophilic bromination (e.g., NBS, Br₂) on an activated ring or Sandmeyer reaction.[14][15]GoodPro: Good balance of stability and reactivity; widely available starting materials. Con: Can be less reactive than iodides or triflates, sometimes requiring more forcing conditions.
Iodo (-I) Electrophilic iodination (e.g., NIS, I₂) or Sandmeyer reaction.[16]ExcellentPro: Highest reactivity, allowing for milder reaction conditions and lower catalyst loadings. Con: More expensive starting materials; can be less stable.
Triflate (-OTf) Reaction of a corresponding phenol (5-hydroxyindazole) with Tf₂O or TfCl.ExcellentPro: Highly reactive, comparable to iodides. Enables coupling from readily available phenols. Con: Reagents can be expensive; triflate group can be labile to some nucleophiles.
Boronic Ester (-B(pin)) Ir-catalyzed C-H borylation or Pd-catalyzed Miyaura borylation of an aryl halide.[17][18][19]N/A (Product of borylation)Pro: Enables direct, atom-economical C-H functionalization; stable, crystalline solids. Con: Requires a separate borylation step; can undergo protodeboronation.[20]
Performance Data in Suzuki-Miyaura Coupling

To illustrate the practical implications of the C-5 handle, consider the following representative Suzuki-Miyaura coupling reaction. While specific yields vary greatly with substrates and conditions, the general trends in reactivity are consistent.

Reaction: N-Protected-5-X-Indazole + Arylboronic Acid → N-Protected-5-Aryl-Indazole

C-5 Handle (X)Typical Catalyst SystemTemperatureReaction TimeGeneral Yield Trend
-BrPd(dppf)Cl₂, K₂CO₃[3][21]80-100 °C2-12 hGood to Excellent
-IPd(PPh₃)₄, Na₂CO₃RT - 80 °C1-6 hExcellent
-OTfPd(OAc)₂, SPhosRT - 80 °C1-6 hExcellent
The "Handle-Free" Approach: Direct C-H Functionalization

A paradigm shift in synthetic strategy involves bypassing the pre-functionalized halide intermediate altogether. Direct C-H functionalization, particularly iridium-catalyzed C-H borylation, allows for the direct conversion of a C-H bond on the indazole ring into a C-B bond.[17] This boronic ester can then be used in subsequent coupling reactions.

G cluster_traditional Traditional Halogenation Route cluster_direct Direct C-H Borylation Route Indazole N-Protected Indazole Halogenation Bromination (e.g., NBS) Indazole->Halogenation BromoIndazole 5-Bromo-N-Protected Indazole Halogenation->BromoIndazole Coupling1 Suzuki Coupling [Pd], Base BromoIndazole->Coupling1 Product1 5-Aryl-N-Protected Indazole Coupling1->Product1 Indazole2 N-Protected Indazole Borylation C-H Borylation [Ir], B₂pin₂ Indazole2->Borylation BorylIndazole 5-Boryl-N-Protected Indazole Borylation->BorylIndazole Coupling2 Suzuki Coupling [Pd], Base BorylIndazole->Coupling2 Product2 5-Aryl-N-Protected Indazole Coupling2->Product2

Caption: Comparison of synthetic routes to 5-arylindazoles.

This C-H activation approach is highly atom-economical, avoiding the use of halogenating agents and the formation of stoichiometric halide waste. While regioselectivity can be a challenge, for many indazole systems, catalysis can provide predictable outcomes.[17]

Part 3: Detailed Experimental Protocols

Scientific integrity requires reproducible, self-validating methodologies. The following protocols are representative procedures for key transformations discussed in this guide.

Protocol 1: N-1 THP Protection of 5-Bromo-1H-indazole
  • To a solution of 5-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 18 hours, monitoring by TLC for the disappearance of the starting material.[11]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-THP-1H-indazole
  • To a reaction vessel, add 5-bromo-1-THP-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[3]

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).[21]

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed dimethoxyethane (DME, ~0.1 M) and degassed water (DME/H₂O 4:1).

  • Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the THP Group
  • Dissolve the 5-aryl-1-THP-1H-indazole (1.0 eq) in ethanol or methanol (~0.1 M).

  • Add a 4 M solution of HCl in dioxane (2.0-3.0 eq) or a catalytic amount of p-toluenesulfonic acid.[7][11]

  • Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected 5-aryl-1H-indazole.

Conclusion and Future Outlook

While 5-Bromo-1-THP-1H-indazole remains a valuable and reliable synthetic intermediate, a nuanced understanding of the available alternatives is crucial for the modern medicinal chemist. The choice of an N-protecting group should be tailored to the specific downstream transformations, with options like SEM offering superior orthogonality for complex syntheses. For the critical C-5 handle, aryl iodides and triflates can provide enhanced reactivity for difficult cross-couplings, while the advent of direct C-H borylation offers a more elegant and atom-economical route, circumventing the need for halogenated precursors entirely. By strategically selecting from this expanded toolkit, researchers can design more efficient, robust, and innovative syntheses to accelerate the drug discovery process.

References

Navigating the Therapeutic Potential of Bromo-Indazoles: A Comparative Guide to the Biological Activity of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] The strategic placement of a bromine atom on this heterocyclic system, particularly at the 5-position, has been a key area of investigation for enhancing therapeutic efficacy. This guide provides a comparative analysis of the biological activity of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole and its analogs, drawing upon experimental data from the broader class of bromo-indazole derivatives to illuminate structure-activity relationships and guide future drug discovery efforts. While direct experimental data for this compound is not extensively available in the public domain, an examination of its structural analogs provides valuable insights into its potential biological profile.

The Indazole Core: A Privileged Scaffold in Oncology

Indazole derivatives have demonstrated significant promise as anticancer agents, with several compounds entering clinical trials and receiving FDA approval.[3][4] Their mechanism of action is often tied to the inhibition of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][5]

The Influence of Bromine Substitution

The introduction of a bromine atom at the 5-position of the indazole ring can significantly impact a compound's biological activity. Halogen bonding, lipophilicity, and metabolic stability are all modulated by this substitution, which can lead to enhanced binding affinity for target proteins and improved overall efficacy.[6] Studies on various 5-bromo-indazole analogs have highlighted their potential as potent cytotoxic agents against a range of cancer cell lines.

Comparative Analysis of Bromo-Indazole Analogs

To understand the potential of this compound, we can examine the biological activities of its structural relatives. The following sections compare analogs based on their substitution patterns.

N1-Substituted Bromo-Indazole Analogs

The substitution at the N1 position of the indazole ring is critical for biological activity. The tetrahydropyran (THP) group in our target compound is a relatively bulky, cyclic ether. While specific data on N1-THP-5-bromoindazoles is sparse, we can infer its potential influence by examining other N1-substitutions. For instance, the nature of the N1-substituent can affect the orientation of the molecule within the target's binding pocket and influence its solubility and metabolic profile.

Quantitative Comparison of Bromo-Indazole Analogs

The following table summarizes the in vitro anticancer activity of various bromo-indazole derivatives against different human cancer cell lines. This data, extracted from multiple studies, provides a benchmark for the expected potency of novel analogs.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 6-Bromo-3-(substituted styryl)-1H-indazoleMCF-7 (Breast)1.15[4]
Analog 2 6-Bromo-3-(substituted styryl)-1H-indazoleHCT116 (Colon)4.89[4]
Analog 3 5-Bromo-1H-indazol-3-amine derivative (6o)K562 (Leukemia)5.15[7]
Analog 4 5-(5-Bromo-1H-indol-2-yl) derivative (2i)Not SpecifiedModerate Activity[8]

This table is a representation of data available for bromo-indazole analogs and is intended to provide a comparative context. The specific substitutions on the core structures are detailed in the cited references.

Experimental Protocols: A Guide to In Vitro Evaluation

The assessment of anticancer activity for novel indazole derivatives typically involves a series of well-established in vitro assays. A standard workflow is outlined below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized indazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentrations.

MTT_Workflow A Seed cancer cells in 96-well plates B Treat with indazole analogs at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining the cytotoxicity of indazole analogs using the MTT assay.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the indazole analogs, further assays can be performed.

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compounds.

Mechanistic_Assays cluster_0 Apoptosis Analysis cluster_1 Cell Cycle Analysis Apoptosis_Start Treat cells with compound AnnexinV_PI Annexin V-FITC/PI Staining Apoptosis_Start->AnnexinV_PI Flow_Apoptosis Flow Cytometry Analysis AnnexinV_PI->Flow_Apoptosis Apoptosis_Result Quantify Apoptotic Cells Flow_Apoptosis->Apoptosis_Result CellCycle_Start Treat cells with compound PI_Staining Propidium Iodide Staining CellCycle_Start->PI_Staining Flow_CellCycle Flow Cytometry Analysis PI_Staining->Flow_CellCycle CellCycle_Result Determine Cell Cycle Distribution Flow_CellCycle->CellCycle_Result

Caption: Experimental workflows for investigating the mechanism of action of indazole analogs.

Structure-Activity Relationship (SAR) Insights

From the available literature, several key SAR trends for bromo-indazole derivatives can be summarized:

  • Substitution at C3: The nature of the substituent at the C3 position significantly influences anticancer activity. Bulky aromatic groups, such as substituted styryl moieties, have shown promising results.[4]

  • Substitution at C5/C6: The position of the bromine atom (C5 vs. C6) and the presence of other substituents on the benzene ring can modulate the potency and selectivity of the compounds.[4][7]

  • N1-Substitution: While less explored for bromo-indazoles, N1-alkylation or arylation is a common strategy to improve the drug-like properties of indazoles. The THP group in the title compound is expected to increase lipophilicity, which may affect cell permeability and target engagement.

SAR_Summary Indazole 5-Bromo-1H-Indazole Core N1 C3 C5/C6 N1_Sub N1-Substitution (e.g., THP) - Modulates lipophilicity - Influences pharmacokinetics Indazole:f1->N1_Sub C3_Sub C3-Substitution - Bulky aromatic groups can enhance activity Indazole:f2->C3_Sub C5_C6_Sub C5/C6-Substitution - Position of Bromine is key - Other substituents fine-tune activity Indazole:f3->C5_C6_Sub

Caption: Key structure-activity relationships for bromo-indazole derivatives.

Conclusion and Future Directions

The indazole scaffold, particularly when substituted with a bromine atom, represents a promising avenue for the development of novel anticancer agents. While direct biological data for this compound is limited, a comparative analysis of its analogs suggests that it likely possesses cytotoxic properties. The N1-THP group may confer favorable pharmacokinetic characteristics, making this compound an interesting candidate for synthesis and biological evaluation.

Future research should focus on the synthesis of this compound and a series of its close analogs to directly assess their anticancer activity and elucidate clear structure-activity relationships. Mechanistic studies to identify the specific cellular targets and signaling pathways affected by these compounds will be crucial for their further development as potential therapeutic agents.

References

A Comparative Guide to the Structural Validation of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of heterocyclic compounds like indazole derivatives is a cornerstone of successful research, particularly in medicinal chemistry where they serve as vital scaffolds. Synthetic routes to N-substituted indazoles can often yield a mixture of N-1 and N-2 regioisomers, which possess distinct physicochemical and pharmacological properties. Therefore, unambiguous characterization is not just a procedural formality but a critical necessity. This guide focuses on a multi-technique approach to confidently validate the synthesis of the target N-1 isomer, 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.

The Challenge: N-1 vs. N-2 Isomerism

The alkylation of the indazole core can occur at either of the two nitrogen atoms, leading to N-1 and N-2 substituted products.[1] The thermodynamically more stable tautomer is typically the 1H-indazole, which can favor the formation of the N-1 alkylated product under certain conditions.[1][2] However, reaction kinetics, the choice of base, solvent, and alkylating agent can all influence the final isomeric ratio, often resulting in mixtures that are challenging to separate and identify.[3][4] Advanced spectroscopic techniques are therefore essential for definitive structural assignment.[2][5]

Primary Analytical Techniques: A Comparative Guide

A robust validation relies on the convergence of data from multiple, independent analytical methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between N-1 and N-2 indazole isomers.[6] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

The key to differentiating the isomers lies in observing the chemical shifts of specific protons and carbons that are uniquely influenced by the position of the substituent. For N-alkylation, the proton at the 3-position (H-3) of the indazole ring is particularly diagnostic. In N-1 isomers, this proton is typically found at a relatively lower chemical shift compared to the more deshielded H-3 proton in N-2 isomers.[2]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A typical spectral width of 0-15 ppm is sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

The expected spectral data for the target compound, this compound, is summarized below. This data is compiled from literature values for the specific compound and related structures.[7]

Data Type Expected Chemical Shifts (δ, ppm) & Multiplicity Causality and Key Insights
¹H NMR Indazole Protons: ~8.06 (s, 1H, H-3)~7.83 (d, 1H, H-4)~7.71 (s, 1H, H-6)~7.40 (d, 1H, H-7)THP Protons: ~5.74 (dd, 1H, anomeric H)~3.7-4.1 (m, 2H)~1.6-2.6 (m, 6H)The singlet at ~8.06 ppm is characteristic of the H-3 proton in the N-1 isomer. The anomeric proton of the THP group appears as a doublet of doublets around 5.74 ppm, confirming its attachment to the nitrogen. The remaining THP protons show complex multiplets due to their diastereotopic nature.
¹³C NMR Indazole Carbons: ~138.2, ~133.0, ~129.6, ~126.2, ~123.4, ~114.3, ~111.7THP Carbons: ~85.6 (anomeric C)~67.4, ~29.4, ~25.1, ~22.4The chemical shift of the anomeric carbon (~85.6 ppm) is a key indicator of the N-THP linkage. The seven distinct signals for the indazole core confirm the substitution pattern.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Purified Compound Dissolve Dissolve in CDCl3 Start->Dissolve NMR_Spec 400 MHz+ Spectrometer Acquire_H1 Acquire 1H Spectrum NMR_Spec->Acquire_H1 Acquire_C13 Acquire 13C Spectrum NMR_Spec->Acquire_C13 Process Process Raw Data (FT, Phasing) Acquire_H1->Process Acquire_C13->Process Reference Reference to Solvent Process->Reference Assign Assign Peaks Reference->Assign Compare Compare to Literature Assign->Compare Validation Structure Validated Compare->Validation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[8] For this specific molecule, MS is particularly useful for confirming the presence of the bromine atom.

A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[9] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The observation of this M+ and M+2 pattern is a definitive confirmation of the presence of one bromine atom in the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[2]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern and identify major fragment ions.

Data Type Expected m/z Value Causality and Key Insights
HRMS (ESI) [M+H]⁺: Calculated for C₁₂H₁₄⁷⁹BrN₂O⁺: 281.0284Calculated for C₁₂H₁₄⁸¹BrN₂O⁺: 283.0264The high-resolution mass confirms the elemental composition. The presence of two peaks at ~281 and ~283 with a ~1:1 intensity ratio is the classic signature for a monobrominated compound.[7][9]
Fragmentation m/z 85: [C₅H₉O]⁺ (THP group fragment)A prominent fragment at m/z 85 is characteristic of the loss of the indazole moiety and retention of charge on the tetrahydropyranyl (THP) group, a common fragmentation pathway for THP-protected compounds.[10]

MS_Fragmentation Parent [M+H]+ m/z ≈ 281/283 (Bromine Isotope Pattern) Fragment1 [C5H9O]+ m/z = 85 (THP Cation) Parent->Fragment1 NeutralLoss Fragment2 [C7H5BrN2]+ m/z ≈ 196/198 (Bromoindazole Radical) Parent->Fragment2 NeutralLoss2 NeutralLoss - C7H5BrN2• (Loss of Bromoindazole) NeutralLoss2 - C5H8O (Loss of Dihydropyran)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence or absence of specific functional groups.

The most crucial piece of information from the IR spectrum in this context is negative evidence. The starting material, 5-bromo-1H-indazole, exhibits a characteristic N-H stretching vibration.[2] The successful substitution of the THP group onto the nitrogen atom will result in the disappearance of this peak. This confirms that the nitrogen is no longer bonded to a hydrogen.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare the spectrum to that of the starting material.

Starting Material (5-bromo-1H-indazole) Product (5-Bromo-1-THP-indazole) Key Insight
Broad peak at ~3100-3400 cm⁻¹ (N-H stretch)ABSENCE of a broad peak in the N-H regionThe disappearance of the N-H stretching band is strong evidence of successful N-alkylation.
Aromatic C-H stretch (~3000-3100 cm⁻¹)Aromatic C-H stretch (~3000-3100 cm⁻¹)Confirms the presence of the aromatic indazole ring.
-Aliphatic C-H stretch (~2850-2950 cm⁻¹)C-O stretch (~1000-1100 cm⁻¹)The appearance of strong aliphatic C-H and C-O stretching bands confirms the incorporation of the THP protecting group.

Conclusion: A Self-Validating Triad

No single technique provides absolute certainty. However, by integrating the data from NMR, MS, and IR, a self-validating analytical framework is established.

  • NMR definitively establishes the regiochemistry (N-1 vs. N-2) and the complete carbon-hydrogen framework.

  • MS confirms the correct molecular weight, elemental formula, and the presence of the bromine atom through its unique isotopic signature.

  • IR provides rapid confirmation of the key chemical transformation: the substitution at the N-H position.

When the data from all three techniques align with the expected values for this compound, the structure is validated with the highest degree of scientific confidence. This rigorous, multi-faceted approach is indispensable for researchers in drug development, ensuring the integrity of their synthetic intermediates and the reliability of subsequent research.

References

A Comparative Guide to Protecting Groups for 5-Bromoindazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, 5-bromoindazole stands as a cornerstone building block for a multitude of pharmacologically active agents. Its utility, however, is intrinsically linked to the strategic protection of its indazole nitrogen atoms. The choice of a protecting group is not a trivial decision; it dictates the feasibility of subsequent synthetic transformations, influences reaction yields, and ultimately impacts the efficiency of the entire synthetic route. This guide provides an in-depth comparative analysis of common protecting groups for 5-bromoindazole, grounded in experimental data and field-proven insights to empower researchers in making informed decisions.

The primary challenge in modifying 5-bromoindazole lies in the regioselective functionalization of its two nitrogen atoms, N1 and N2. Direct alkylation or acylation often leads to a mixture of isomers, which are frequently difficult to separate and characterize. Therefore, the installation of a protecting group is a critical first step to ensure regiocontrol in subsequent reactions, such as cross-coupling, lithiation, or amination.

This guide will dissect the performance of four widely used protecting groups: 2-(trimethylsilyl)ethoxymethyl (SEM), tetrahydropyran-2-yl (THP), tert-butoxycarbonyl (Boc), and triphenylmethyl (trityl). We will explore the causality behind experimental choices, provide validated protocols, and present a comparative analysis of their stability and ease of removal.

Experimental Workflow Overview

The general strategy for utilizing a protected 5-bromoindazole involves three key stages: protection, functionalization, and deprotection. The choice of protecting group (PG) is critical as it must be stable to the conditions of the functionalization step but readily removable afterward without affecting the newly installed functional group (FG).

cluster_0 Phase 1: Protection cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Deprotection Indazole 5-Bromo-1H-indazole Protect Protection Reaction (e.g., SEMCl, Boc2O) Indazole->Protect Base, Solvent Protected_Indazole N1/N2-Protected 5-Bromoindazole Protect->Protected_Indazole Functionalize Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig) Protected_Indazole->Functionalize Catalyst, Reagents Functionalized_Protected Functionalized Protected Indazole Functionalize->Functionalized_Protected Deprotect Deprotection (e.g., TBAF, TFA) Functionalized_Protected->Deprotect Specific Conditions Final_Product Final Functionalized Indazole Deprotect->Final_Product G start Start: Need to protect 5-bromoindazole q1 Will the synthesis involve organometallics (e.g., BuLi, Grignard) or strong nucleophiles? start->q1 q2 Is strict N1 regioselectivity critical for the next step? q1->q2 No pg_sem Use SEM Group q1->pg_sem Yes q3 Is facile removal under very mild acidic conditions a priority? q2->q3 No pg_trityl Use Trityl Group q2->pg_trityl Yes q4 Is the introduction of a new stereocenter acceptable? q3->q4 No pg_boc Use Boc Group q3->pg_boc Yes pg_thp Use THP Group q4->pg_thp Yes reconsider Re-evaluate other options or prepare for isomer separation q4->reconsider No

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (CAS No. 478828-53-4). The guidance herein is synthesized from established laboratory safety protocols and data from closely related chemical structures, ensuring a robust framework for safe handling, storage, and disposal.

The indazole core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are pivotal building blocks in the synthesis of a wide array of therapeutic agents. The presence of a bromine atom on the indazole ring, while synthetically useful, necessitates a heightened awareness of potential hazards. The tetrahydropyran (THP) protecting group is generally stable but can be labile under acidic conditions. Therefore, a comprehensive understanding of this molecule's potential reactivity and toxicity is paramount for ensuring laboratory safety.

Hazard Identification and Risk Assessment
  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling this compound. For a detailed understanding of laboratory PPE standards, consult the Occupational Safety and Health Administration (OSHA) guidelines.[2][3]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[4]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant nitrile gloves.[5] Consider double-gloving for added protection.Prevents skin contact, which can lead to irritation.[1] Nitrile gloves offer good resistance to a wide range of chemicals. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects clothing and skin from spills and splashes. Flame-resistant material is a general good practice in a laboratory setting where flammable solvents may be in use.
Respiratory Protection Work should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any dust or vapors, which may cause respiratory irritation.[1][5]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.

Preparation and Weighing
  • Designated Work Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.[6]

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a disposable weigh boat to prevent contamination of the balance.

  • Spill Containment: Perform all manipulations over a spill tray to contain any potential spills.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_weigh Weigh Compound in Fume Hood prep_fumehood->prep_weigh handle_reaction Perform Reaction in Fume Hood prep_weigh->handle_reaction handle_workup Conduct Aqueous Workup handle_reaction->handle_workup handle_purification Purify Compound handle_workup->handle_purification cleanup_decontaminate Decontaminate Glassware handle_purification->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose

Caption: A streamlined workflow for the safe handling of this compound.

Spill and Emergency Procedures

Even with the utmost care, spills can occur. A well-rehearsed emergency plan is essential.[7]

Minor Spill (Contained within the fume hood)
  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Major Spill (Outside of the fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

  • Restrict Access: Prevent re-entry to the affected area.

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and cleaning materials, must be collected in a designated "Halogenated Organic Waste" container.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not pour any amount of this compound or its solutions down the drain.

Conclusion

By integrating a thorough understanding of the potential hazards of this compound with stringent adherence to the safety protocols outlined in this guide, researchers can confidently and safely utilize this valuable chemical intermediate. A proactive approach to safety, grounded in scientific integrity and best practices, is the bedrock of innovative and responsible research.

References

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